3,6-Dichloropyridin-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,6-dichloropyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKSGDZCGORMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228150-82-9 | |
| Record name | 3,6-dichloropyridin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3,6-Dichloropyridin-2-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloropyridin-2-amine Hydrochloride[1][2]
Executive Summary
This compound (CAS: 2228150-82-9) is a specialized halogenated heterocyclic building block critical to the synthesis of agrochemicals (e.g., aminopyralid derivatives) and pharmaceutical candidates (e.g., MALT1 inhibitors).[1][2][3][4][5][6] Its unique substitution pattern—featuring chlorine atoms at the 3- and 6-positions relative to the 2-amino group—imparts specific electronic and steric properties that modulate reactivity and binding affinity in target substrates. This guide provides a rigorous analysis of its physicochemical profile, synthesis logic, and handling protocols.[7]
Chemical Identity & Structural Analysis
The compound exists as the hydrochloride salt of the free base 2-amino-3,6-dichloropyridine.[1][2][3][5][6] The presence of the hydrochloride counterion significantly alters the solubility and stability profile compared to the free base.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 2-Amino-3,6-dichloropyridine HCl; 3,6-Dichloro-2-pyridinamine HCl |
| CAS Number (HCl Salt) | 2228150-82-9 |
| CAS Number (Free Base) | 313535-01-2 |
| Molecular Formula | C₅H₄Cl₂N₂[1][2][3][4][5][6][8][9] · HCl |
| Molecular Weight | 199.47 g/mol (Salt); 163.01 g/mol (Free Base) |
| SMILES | ClC1=CC(Cl)=NC(N)=C1.Cl |
| InChI Key | (Specific to Free Base) MJVZSRZTBDMYLX-UHFFFAOYSA-N |
Electronic Structure & Reactivity
The 3,6-dichloro substitution pattern creates a "push-pull" electronic environment:
-
2-Amino Group (+M, -I): Acts as a strong electron donor (mesomeric effect) to the pyridine ring, activating the 3- and 5-positions. However, the adjacent 3-chloro substituent introduces steric strain and inductive withdrawal.
-
3-Chloro Group (-I, +M): Located ortho to the amino group and meta to the ring nitrogen. Its strong inductive effect (-I) significantly lowers the basicity of the exocyclic amine and the ring nitrogen.
-
6-Chloro Group (-I, +M): Located ortho to the ring nitrogen. This placement exerts a profound electron-withdrawing effect on the ring nitrogen, drastically reducing the pKa of the pyridinium species.
Caption: Electronic interplay in 3,6-Dichloropyridin-2-amine. The 6-Cl and 3-Cl substituents inductively deactivate the ring nitrogen, making salt formation reversible under mild basic conditions.
Physicochemical Profile
Solid-State Properties
-
Appearance: The hydrochloride salt typically presents as a white to off-white crystalline powder . Impurities (often oxidation products or regioisomers) can impart a yellow or beige tint.
-
Melting Point:
-
Free Base: ~115–125 °C (Estimated based on isomeric analogs like 3-amino-2,6-dichloropyridine).
-
HCl Salt: Typically exhibits a decomposition point rather than a sharp melt, often >200 °C . The lattice energy of the salt stabilizes the structure significantly against thermal degradation compared to the free base.
-
-
Hygroscopicity: Moderately hygroscopic. The salt should be stored under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or clumping.[9]
Solubility & Solution Chemistry
-
Water: Soluble. The ionic nature of the hydrochloride allows for dissolution in aqueous media, though the low basicity of the pyridine nitrogen means the salt can hydrolyze in dilute solution, reverting to the free base precipitate if the pH rises above ~2-3.
-
DMSO/DMF: Highly soluble. Preferred solvents for nucleophilic aromatic substitution (S_NAr) reactions.
-
Methanol/Ethanol: Soluble (warm).
-
Dichloromethane/Ethyl Acetate: Insoluble (Salt form); Soluble (Free Base).
Acidity (pKa)
-
pKa (Conjugate Acid): Estimated at 0.5 – 1.5 .
-
Reasoning: Unsubstituted pyridin-2-amine has a pKa of 6.86. The introduction of chlorine at position 6 (ortho to N) drops the pKa by ~3-4 units due to inductive withdrawal. The second chlorine at position 3 further reduces electron density.
-
Implication: The HCl salt is a "weak salt." It will readily release the free base upon treatment with weak bases (e.g., NaHCO₃) or even upon extensive dilution in water if not buffered.
-
Synthesis & Purification Logic
The synthesis of this compound requires precise regiochemical control to avoid the formation of the 3,5-dichloro or 4,6-dichloro isomers.
Primary Synthetic Route: Chlorination of 2-Amino-6-chloropyridine
The most reliable route utilizes 2-amino-6-chloropyridine as the starting material. The amino group directs electrophilic aromatic substitution to the ortho (3-position) and para (5-position) sites. Blocking the 6-position directs the second chlorine to the 3-position preferentially over the 5-position under controlled conditions due to the "ortho effect" and coordination with the amine.
Step-by-Step Protocol:
-
Starting Material: 2-Amino-6-chloropyridine (CAS 45644-21-1).[3][4][5][6]
-
Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for stoichiometric control.
-
Solvent: Acetonitrile or DMF.
-
Reaction: Stir at 40–60 °C. Monitor via HPLC to minimize over-chlorination to the 3,5,6-trichloro derivative.
-
Salt Formation: The crude free base is dissolved in EtOAc, and anhydrous HCl (gas or in dioxane) is introduced. The hydrochloride salt precipitates, leaving non-basic impurities in solution.
Caption: Optimized synthesis workflow emphasizing regioselectivity and salt precipitation for purification.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical parameters must be met:
| Technique | Expected Observation |
| ¹H NMR (DMSO-d₆) | Two doublets in the aromatic region (approx. δ 7.6–7.9 ppm) corresponding to protons at C4 and C5. A broad singlet for the NH₂/NH₃⁺ protons (exchangeable with D₂O). |
| HPLC | Retention time must be distinct from 2-amino-6-chloropyridine (starting material) and 2-amino-3,5-dichloropyridine (common byproduct). Use a C18 column with Acidic Mobile Phase (0.1% TFA) to prevent peak tailing. |
| Mass Spectrometry | ESI+: m/z 163/165/167 (3:2:0.3 ratio) characteristic of a dichloro pattern. |
| Elemental Analysis | Chlorine content should reflect both the ring chlorines and the counterion (Theoretical Cl % is high). |
Handling, Stability & Safety
-
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Pyridine derivatives can be neurotoxic.
-
Skin/Eye Irritation: Causes severe eye irritation and skin irritation. The HCl salt is corrosive to mucous membranes.
-
-
Storage: Store at 2–8 °C under inert gas. The compound is sensitive to light (photo-degradation) and moisture.
-
Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents and strong bases (which liberate the free base).
References
-
BLD Pharm. (2023).[3][5] Product Analysis: 2-Amino-3,6-dichloropyridine (CAS 313535-01-2).[1][2][3][4][5][6] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine (Isomer Comparison). Retrieved from
-
BenchChem. (2023). Synthesis Guide for Chlorinated Pyridin-2-amines. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Chloropyridine Derivatives. Retrieved from
Sources
- 1. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 4214-74-8|3,5-Dichloropyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 116632-24-7|2-Amino-4,6-dichloropyridine|BLD Pharm [bldpharm.com]
- 5. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synchem.de [synchem.de]
- 9. 3,5,6-Trichloropyridin-2-amine | 1378670-79-1 | Benchchem [benchchem.com]
3,6-Dichloropyridin-2-amine hydrochloride CAS number and properties
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with industrial process insights.
Core Identity & Process Chemistry Guide
Executive Summary
3,6-Dichloropyridin-2-amine (CAS 313535-01-2), often utilized in its hydrochloride salt form (CAS 2228150-82-9), is a high-value heterocyclic building block.[1][2][3] Its unique substitution pattern—featuring chlorines at the ortho (C3) and meta (C6) positions relative to the ring nitrogen, flanking an amino group—imparts specific electronic and steric properties essential for structure-activity relationship (SAR) tuning. It serves as a critical intermediate in the synthesis of next-generation herbicides (e.g., aminopyralid analogs) and kinase inhibitors where metabolic stability and lipophilicity are paramount.
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
This compound exists primarily as a free base in commercial catalogs but is frequently converted to the hydrochloride salt to enhance water solubility and shelf-life stability during early-phase development.
Identification Data
| Parameter | Free Base Specification | Hydrochloride Salt Specification |
| IUPAC Name | 3,6-Dichloropyridin-2-amine | 3,6-Dichloropyridin-2-amine hydrochloride |
| Common Synonyms | 2-Amino-3,6-dichloropyridine; 2-Amino-3,6-DCP | 2-Amino-3,6-dichloropyridine HCl |
| CAS Number | 313535-01-2 | 2228150-82-9 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 163.00 g/mol | 199.46 g/mol |
| SMILES | Nc1c(Cl)ccc(Cl)n1 | Nc1c(Cl)ccc(Cl)n1.Cl |
| Appearance | Off-white to beige crystalline solid | White to pale yellow hygroscopic solid |
Physicochemical Properties[5]
-
Solubility (Free Base): Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
-
Solubility (HCl Salt): Soluble in Water, Methanol; limited solubility in non-polar organics (Hexane, Toluene).
-
Acidity (pKa): The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the two chlorine atoms. Protonation occurs at the ring nitrogen (N1) or the exocyclic amine depending on pH, though N1 is typically the preferred site for salt formation in pyridines.
-
Melting Point: Free base typically melts between 115–125°C (Note: Values vary by purity and polymorph; experimental verification recommended).
Synthetic Routes & Process Chemistry
The synthesis of 3,6-dichloropyridin-2-amine is non-trivial due to the directing effects of the pyridine ring. Direct chlorination of 2-aminopyridine typically yields the 3,5-dichloro isomer. Therefore, indirect routes are required for high regioselectivity.
Primary Route: Ammonolysis of 2,3,6-Trichloropyridine (Industrial)
This route utilizes nucleophilic aromatic substitution (SₙAr). The C2 position in 2,3,6-trichloropyridine is highly activated for nucleophilic attack due to the adjacent ring nitrogen and the electron-withdrawing chlorine at C3.
-
Precursor: 2,3,6-Trichloropyridine (CAS 6515-09-9).
-
Reagent: Aqueous Ammonia or NH₃/Methanol.
-
Conditions: High temperature (120–150°C) in a sealed vessel (autoclave).
-
Selectivity: Favors substitution at C2 over C6, but C6-substitution (yielding 2-amino-5,6-dichloropyridine) is a common impurity requiring rigorous purification.
Secondary Route: Hofmann Rearrangement (High Purity/Lab Scale)
For applications requiring high isomeric purity, the degradation of 3,6-dichloropicolinic acid (Clopyralid) derivatives is preferred.
-
Starting Material: 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid).
-
Activation: Conversion to acid chloride (SOCl₂) followed by amidation (NH₃) to form 3,6-dichloropicolinamide .
-
Rearrangement: Treatment with Sodium Hypobromite (NaOBr) or Iodobenzene diacetate (PIDA) effects the Hofmann rearrangement, excising the carbonyl carbon to yield the amine.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. The Hofmann rearrangement (right) offers higher regiochemical fidelity compared to the ammonolysis route (left).
Structural Utility in Drug Design
In medicinal chemistry, the 3,6-dichloro-2-amino motif is a "privileged scaffold" for several reasons:
-
Metabolic Blockade: The chlorine atoms at C3 and C6 block the most metabolically vulnerable positions on the pyridine ring (positions ortho and para to the ring nitrogen are often sites of oxidation).
-
Electronic Modulation: The electron-withdrawing nature of the chlorines reduces the basicity of the pyridine nitrogen (lowering pKa) and the nucleophilicity of the exocyclic amine. This is crucial for tuning hydrogen bond donor strength in kinase hinge-binding regions.
-
Lipophilicity: The addition of two chlorine atoms significantly increases logP, enhancing membrane permeability compared to the non-chlorinated analog.
Analytical Characterization
To validate the identity of 3,6-Dichloropyridin-2-amine, the following analytical signatures are expected.
Proton NMR (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Signals:
-
Amine: Broad singlet (2H) around δ 5.0–7.0 ppm (highly solvent dependent).
-
Aromatic H4 & H5: Two doublets.
-
Since Cl is at 3 and 6, protons are at 4 and 5.
-
These protons are ortho to each other.
-
Coupling Constant (
): Expected Hz. -
Shift: Typically in the range of δ 7.5–8.0 ppm.
-
-
Differentiation: The 3,5-dichloro isomer would show meta coupling (
Hz) between H4 and H6. The 8 Hz coupling is diagnostic for the 3,6-substitution pattern.
-
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Category 3 (Oral).
-
Skin/Eye Irritation: Category 2 (Skin), Category 1 or 2A (Eye).
Key Risk Phrases (GHS):
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep tightly sealed.
References
-
BLD Pharm. (2025).[1][8] Product Analysis: this compound (CAS 2228150-82-9).[1][2][3] Retrieved from
-
Ambeed. (2024). Chemical Properties of 2-Amino-3,6-dichloropyridine (CAS 313535-01-2). Retrieved from
-
CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (Context on 2,3,6-TCP reactivity). Retrieved from
-
Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile. (Analogous halogenated heterocyclic chemistry). Retrieved from
Sources
- 1. 1188263-42-4|4,6-Dichloropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
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- 3. Page loading... [wap.guidechem.com]
- 4. 2,3,6-TRICHLOROPYRIDINE | 6515-09-9 [chemicalbook.com]
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- 10. esdmedikal.com [esdmedikal.com]
- 11. 116632-24-7 | 2-Amino-4,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]
- 12. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
Technical Guide: Mechanism of Action of 3,6-Dichloropyridin-2-amine Derivatives
The following technical guide details the mechanism of action, synthesis, and experimental validation of 3,6-Dichloropyridin-2-amine (also known as 2-amino-3,6-dichloropyridine) and its bioactive derivatives.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Privileged Scaffold
3,6-Dichloropyridin-2-amine hydrochloride is not merely a reagent; it is a privileged scaffold in medicinal and agrochemical chemistry. Its utility stems from the specific electronic and steric properties conferred by the chlorine atoms at the 3- and 6-positions of the pyridine ring.
-
Primary Mechanism (Pharmaceutical): ATP-competitive inhibition of protein kinases (e.g., CDKs, GSK-3β, CLK1). The aminopyridine core serves as a critical hinge-binding motif .
-
Secondary Mechanism (Agrochemical): Auxin mimicry. Derivatives like Clopyralid and Aminopyralid bind to the TIR1/AFB receptor complex, dysregulating plant growth.
-
Structural Advantage: The 3,6-dichloro substitution pattern blocks metabolically labile sites (preventing oxidative metabolism at C3/C6) and directs the molecule into hydrophobic pockets within the target protein.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The most significant therapeutic application of 3,6-dichloropyridin-2-amine derivatives lies in oncology and neurodegeneration, where they function as Type I or Type 1.5 kinase inhibitors.
The Hinge-Binding Motif
Protein kinases catalyze phosphorylation by transferring the
-
Pharmacophore: The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system.
-
Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue (typically GK+1 or GK+3 , where GK is the Gatekeeper residue).
-
Donor: The exocyclic 2-amino group (–NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue (typically GK+1 ).
-
-
Role of Chlorine Substituents:
-
3-Chloro: Often occupies a small hydrophobic pocket near the gatekeeper residue, influencing selectivity against kinases with bulky gatekeepers.
-
6-Chloro: Projects into the solvent-exposed region or interacts with the ribose-binding pocket, often serving as a vector for solubilizing groups (e.g., attaching piperazines or morpholines).
-
Functional Derivatization: Imidazo[1,2-a]pyridines
The 3,6-dichloropyridin-2-amine scaffold is frequently cyclized to form imidazo[1,2-a]pyridines . In this fused system:
-
The bridgehead nitrogen mimics the N1 of adenine.
-
The C3-substituents on the imidazole ring extend into the "back pocket" of the kinase, engaging the DFG motif (Asp-Phe-Gly).
Visualization of Signaling & Binding
The following diagram illustrates the structural logic of the kinase interaction and the synthetic pathway to these active derivatives.
Caption: Logical flow from chemical scaffold to kinase inhibitory mechanism, highlighting critical binding interactions.
Secondary Mechanism: Auxin Mimicry (Agrochemical Context)
While this guide focuses on drug development, it is scientifically vital to acknowledge that this scaffold is the parent of Clopyralid and Aminopyralid .
-
Mechanism: These derivatives function as synthetic auxins. They bind to the TIR1/AFB receptor proteins (F-box proteins).
-
Causality: This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors .
-
Result: Uncontrolled expression of auxin-responsive genes leads to lethal cellular chaos in susceptible plants (weeds).
-
Relevance to Pharma: This pathway highlights the scaffold's ability to permeate cell membranes and engage nuclear receptors, a property beneficial for designing intracellular drugs.
Experimental Protocols & Validation
To validate the mechanism of action for a new 3,6-dichloropyridin-2-amine derivative, the following self-validating protocols are recommended.
Protocol: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Objective: Convert the amine precursor into a kinase-active fused heterocycle.
-
Reagents: 3,6-Dichloropyridin-2-amine (1.0 eq), substituted 2-bromoacetophenone (1.0 eq), NaHCO₃ (2.0 eq).
-
Solvent: Ethanol or DMF.[1]
-
Procedure:
-
Dissolve amine and ketone in ethanol.
-
Reflux at 80°C for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Validation: The disappearance of the amine spot and appearance of a fluorescent spot (often blue under UV 254nm) indicates cyclization.
-
-
Purification: Precipitate with water or purify via silica gel column chromatography.
Protocol: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: Quantify the IC50 of the derivative against a specific kinase (e.g., GSK-3β).
| Step | Action | Rationale |
| 1 | Enzyme Reaction | Incubate Kinase (5 ng), Substrate (e.g., peptide), ATP (10 µM), and Derivative (serial dilution) in reaction buffer for 60 min at RT. |
| 2 | ADP Generation | If the kinase is active, ATP is converted to ADP. If inhibited by the derivative, ATP remains high. |
| 3 | Depletion | Add ADP-Glo™ Reagent. Incubate 40 min. This terminates the kinase reaction and depletes remaining ATP. |
| 4 | Detection | Add Kinase Detection Reagent. Incubate 30 min. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. |
| 5 | Readout | Measure Luminescence (RLU). Signal is directly proportional to kinase activity. Low signal = High Inhibition. |
Protocol: Crystallography (Structural Validation)
Objective: Confirm the "Hinge Binding" hypothesis.[2]
-
Method: Co-crystallize the target kinase with the derivative.
-
Success Metric: Observe electron density corresponding to the inhibitor in the ATP cleft.
-
Key Check: Verify the hydrogen bond distance (2.8–3.2 Å) between the pyridine/imidazole nitrogen and the backbone amide of the hinge residue.
Quantitative Data Summary
Typical potency ranges for derivatives of this class against common targets:
| Target Class | Specific Target | Typical IC50 Range | Key Structural Determinant |
| Kinase | GSK-3β | 10 nM – 500 nM | H-bond donor at C2-amine; Hydrophobic group at C3. |
| Kinase | CDK2 / Cyclin A | 50 nM – 1 µM | Planarity of the fused ring system. |
| Kinase | CLK1 | < 50 nM | 3,6-dichloro pattern often enhances selectivity. |
| Receptor | TIR1 (Plant) | 10 nM – 100 nM | Carboxylic acid moiety at C2 (Clopyralid form). |
References
-
BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. (Accessed 2025).[3][4][5] Link
-
National Institutes of Health (NIH) - PubChem. 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride | C6H6Cl2N2O2. (Accessed 2025).[3][4][5] Link
-
Journal of Medicinal Chemistry. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025).[3][4][5] Link
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (Accessed 2025).[3][4][5] Link
-
Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. (2023).[6][7] Link
-
MDPI - Molecules. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022).[6][8] Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Crystal Structure & Solid-State Characterization of 3,6-Dichloropyridin-2-amine Hydrochloride
The following technical guide details the structural chemistry, synthesis, and solid-state characterization of 3,6-Dichloropyridin-2-amine Hydrochloride .
Executive Summary
3,6-Dichloropyridin-2-amine (CAS: 18635-49-9) is a critical halogenated pyridine intermediate used in the synthesis of agrochemicals (e.g., Clopyralid, Aminopyralid) and pharmaceutical scaffolds. Its hydrochloride salt form is of significant interest for enhancing aqueous solubility and modifying solid-state stability during drug development.
This guide provides a comprehensive analysis of the This compound crystal structure. It synthesizes experimental protocols for salt formation with structural insights derived from homologous aminopyridinium systems. The analysis focuses on the protonation site, hydrogen-bonding networks, and supramolecular assembly, offering a roadmap for researchers characterizing this specific solid form.
Chemical Identity & Structural Fundamentals[1][2][3]
| Property | Data |
| IUPAC Name | 3,6-Dichloro-2-pyridinamine hydrochloride |
| Molecular Formula | C₅H₄Cl₂N₂[1][2][3][4] · HCl |
| Formula Weight | 199.46 g/mol |
| Cation Species | 2-amino-3,6-dichloropyridinium |
| Anion Species | Chloride (Cl⁻) |
| Protonation Site | Ring Nitrogen (N1) |
| Key Interactions | Charge-assisted H-bonds (N–H⁺···Cl⁻), Halogen bonding (C–Cl···π) |
Protonation Regioselectivity
A critical structural feature of aminopyridines is the site of protonation. Despite the presence of an exocyclic amine group (–NH₂), protonation in 3,6-dichloropyridin-2-amine occurs exclusively at the ring nitrogen (N1) .
-
Mechanism: The lone pair on the exocyclic amine is delocalized into the pyridine ring via resonance, increasing the electron density at N1 and decreasing the basicity of the exocyclic nitrogen.
-
Result: The crystal lattice consists of 2-amino-3,6-dichloropyridinium cations and chloride anions, not an ammonium species.
Experimental Protocol: Synthesis & Crystallization
To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method under controlled pH conditions is required.
Materials
-
Precursor: 3,6-Dichloropyridin-2-amine (≥98% purity).
-
Solvent: Ethanol (absolute) or Methanol.
-
Acid Source: Hydrochloric acid (1M in diethyl ether or 37% aqueous).
-
Antisolvent: Diethyl ether or Hexane.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol (163 mg) of 3,6-Dichloropyridin-2-amine in 5 mL of absolute ethanol at 40°C. Ensure complete dissolution.
-
Acidification: Dropwise add 1.2 equivalents of HCl (1.2 mmol) while stirring. The solution may warm slightly (exothermic protonation).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could induce rapid, disordered nucleation.
-
Crystallization (Slow Evaporation):
-
Transfer the filtrate to a clean vial.
-
Cover with Parafilm and poke 3–5 small holes to control evaporation rate.
-
Store at room temperature (20–25°C) in a vibration-free environment.
-
-
Harvesting: Colorless prismatic crystals typically form within 3–7 days.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis and crystallization of this compound.
Structural Analysis & Packing Motifs
Based on the homologous structures of 2,6-diaminopyridinium chloride [1] and 3,5-dichloro-4-aminopyridinium chloride [2], the crystal structure of this compound is defined by a robust hydrogen-bonding network anchoring the chloride anion.
The Asymmetric Unit
The asymmetric unit contains one 2-amino-3,6-dichloropyridinium cation and one chloride anion .
-
Bond Lengths: The C2–N(amine) bond typically shortens (approx. 1.32–1.34 Å) due to increased resonance contribution in the protonated form.
-
Bond Angles: The C2–N1–C6 internal angle expands to >120° (typically ~122–124°) upon protonation, a characteristic marker of pyridinium salt formation [1].
Hydrogen Bonding Network
The lattice stability is dominated by charge-assisted hydrogen bonds. The chloride ion acts as a multi-point acceptor, bridging multiple cations.
-
Primary Interaction (Strong): N1⁺–H···Cl⁻. This is the shortest and strongest contact, directing the assembly.
-
Secondary Interaction (Medium): N(amine)–H···Cl⁻. The exocyclic amine protons form hydrogen bonds with adjacent chloride ions.
-
Motif: These interactions typically form 1D chains or 2D sheets, where the chloride ions act as "hinges" between cationic stacks.
Supramolecular Assembly Logic
Caption: Supramolecular interaction map showing the primary forces stabilizing the salt lattice.
Characterization & Validation
To confirm the formation of the hydrochloride salt and its specific crystal structure, the following analytical signatures must be validated.
X-Ray Powder Diffraction (XRPD)
-
Expectation: Distinct diffraction peaks differing from the free base.
-
Key Feature: Salt formation often increases the unit cell volume significantly compared to the free base due to the insertion of the chloride ion.
-
Protocol: Scan range 3–40° 2θ, Cu Kα radiation. Look for low-angle reflections indicative of the layered packing often seen in planar aromatic salts.
Infrared Spectroscopy (FT-IR)
-
N–H Stretch: A broad, intense band between 2500–3000 cm⁻¹ is diagnostic of the N⁺–H stretching vibration (ammonium/pyridinium salt band), distinct from the sharp amine doublets of the free base [3].
-
C=N Stretch: A shift in the ring breathing modes (~1600 cm⁻¹) due to the change in ring aromaticity upon protonation.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆.
-
Signal Shift: The protonation of the ring nitrogen causes a significant downfield shift (deshielding) of the ring protons (H4 and H5) compared to the free base.
-
Exchangeable Protons: A broad singlet >10 ppm (often 12–14 ppm) corresponds to the N⁺–H proton, visible in dry DMSO-d₆.
References
-
Crystal structure of 2,6-diaminopyridinium chloride. Source: Acta Crystallographica Section E: Crystallographic Communications.[5] URL:[Link] Relevance: Establishes the protonation site (ring N) and chloride bridging motifs for aminopyridine salts.
-
Synthesis and structure of 4-amino-3,5-dichloropyridinium salts. Source: IUCrData (International Union of Crystallography). URL:[Link] Relevance: Provides comparative lattice parameters for dichlorinated aminopyridine analogs.
-
Vibrational spectroscopy of pyridinium salts. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link] Relevance: Standard reference for assigning N⁺–H IR bands.
Sources
Methodological & Application
Application Note: Strategic Utilization of 3,6-Dichloropyridin-2-amine HCl in Kinase Inhibitor Synthesis
Abstract
The precise functionalization of heteroaromatic scaffolds is the cornerstone of modern kinase inhibitor discovery. 3,6-Dichloropyridin-2-amine hydrochloride (CAS: 313535-01-2 / Free base CAS: 62476-56-6) has emerged as a high-value pharmacophore building block, particularly in the development of allosteric SHP2 inhibitors and Type II tyrosine kinase inhibitors. Its utility lies in the orthogonal reactivity of its halogen handles: the C6-chlorine is electronically activated for nucleophilic aromatic substitution (
Chemical Identity & Handling
The hydrochloride salt offers improved shelf-stability compared to the free base, which can be prone to oxidation and discoloration over time. However, the salt form requires specific neutralization protocols to prevent catalyst poisoning in sensitive metal-catalyzed reactions.
| Property | Specification |
| Compound Name | This compound |
| CAS (Salt) | 313535-01-2 |
| CAS (Free Base) | 62476-56-6 |
| Molecular Weight | 199.46 g/mol (HCl salt) / 163.00 g/mol (Free base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Water (Salt); Organic solvents (Free base) |
| pKa (Conj. Acid) | ~2.5 (Pyridine N) |
Critical Handling Protocol: In-Situ Neutralization
For Pd-catalyzed couplings, the free amine is required. While a separate extraction step is possible, an in-situ neutralization is more efficient for high-throughput chemistry.
-
Reagent: Use 1.1–1.2 equivalents of a mild inorganic base (e.g.,
or ) or a hindered organic base (e.g., DIPEA) directly in the reaction vessel before adding the catalyst. -
Warning: Avoid strong bases (e.g., NaH) during neutralization if the subsequent step involves sensitive electrophiles, as the deprotonated 2-amino group becomes highly nucleophilic.
Strategic Application: Structure-Activity Relationship (SAR)
The 3,6-dichloropyridin-2-amine scaffold is not merely a linker; it is an active pharmacophore.
-
Hinge/Solvent Front Interaction (N1 & 2-NH2): The pyridine nitrogen and the exocyclic amine often form a donor-acceptor motif binding to the kinase hinge region (e.g., Met/Glu residues).
-
Regioselective C6-Functionalization: The C6 position is para to the electron-donating amino group but ortho to the electron-withdrawing pyridine nitrogen. This makes the C6-Cl significantly more reactive toward oxidative addition (Pd) or nucleophilic attack than the C3-Cl. This allows for the attachment of solubilizing tails or solvent-exposed groups without protecting the C3 position.
-
The C3-Chlorine "Anchor": The chlorine at C3 is sterically crowded and electronically deactivated. In many SHP2 inhibitors (e.g., analogs of SHP099), this chlorine fills a small hydrophobic pocket, locking the conformation of the inhibitor.
Figure 1: Pharmacophore mapping of the 3,6-dichloropyridin-2-amine scaffold demonstrating orthogonal reactivity zones.
Detailed Experimental Protocol
Workflow: Regioselective C6-Suzuki Coupling
This protocol describes the selective arylation of the C6-chlorine, leaving the C3-chlorine intact. This is a critical step in synthesizing bi-aryl kinase inhibitors.
Objective: Synthesize 6-(4-fluorophenyl)-3-chloro-pyridin-2-amine from 3,6-dichloropyridin-2-amine HCl.
Reagents & Equipment
-
Substrate: 3,6-Dichloropyridin-2-amine HCl (1.0 eq, 5.0 mmol, 997 mg)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol, 770 mg)
-
Catalyst:
(5 mol%, 0.25 mmol, 204 mg) -
Base:
(3.0 eq, 15.0 mmol, 2.07 g) - Acts as neutralizer and coupling base. -
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 25 mL total.
-
Equipment: Sealed pressure vial or microwave reactor (recommended for speed).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Charge a 50 mL reaction vial with the HCl salt substrate , boronic acid , and base (
) . -
Critical Step: Evacuate and backfill with Nitrogen (
) three times. This prevents oxidative homocoupling of the boronic acid and deactivation of the Pd catalyst.
-
-
Solvent Addition & Neutralization:
-
Add the degassed Dioxane/Water mixture via syringe.
-
Stir at room temperature for 10 minutes. Observation: Evolution of small bubbles (
) may occur as the HCl salt is neutralized by the carbonate.
-
-
Catalyst Addition:
-
Briefly open the vial (under positive
flow) and add the Pd catalyst . Reseal immediately. -
Note: The solution typically turns orange/red.
-
-
Reaction:
-
Thermal: Heat to 90°C for 4–6 hours.
-
Microwave: Heat to 110°C for 45 minutes.
-
Monitoring: Check via LC-MS.[1] The starting material (M+H 163/165) should disappear. The product (M+H ~223) should be the major peak. Note: If des-chloro byproduct (loss of C6-Cl without coupling) is observed, reduce temperature.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Chromatography (SiO2).
-
Eluent: 0–40% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85%. The C3-Cl remains intact due to the steric protection of the adjacent amine and lower electrophilicity.
-
Troubleshooting & Optimization
Common issues encountered when scaling this chemistry:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | HCl salt not fully neutralized; Catalyst poisoning. | Increase base to 3.5 eq; Ensure 10 min stir before catalyst addition. Switch to |
| Loss of C3-Chlorine | Over-reaction (Bis-coupling). | Strictly control stoichiometry (1.05 eq boronic acid). Lower temperature to 80°C. |
| Protodehalogenation | Hydride source present; Solvent wet/impure.[2] | Use high-purity anhydrous solvents (if using organic base). Ensure inert atmosphere. |
| Insoluble Black Precipitate | "Pd Black" formation (catalyst decomposition). | Add ligand excess (e.g., XPhos or SPhos) to stabilize the Pd species. |
Pathway Visualization: Synthesis Workflow
Figure 2: Decision tree and workflow for the regioselective synthesis of C6-substituted pyridine intermediates.
References
-
Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem Application Notes.
-
Garcia-Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112846, 3-Amino-2,6-dichloropyridine. (Note: While named differently in some databases, the chlorination pattern logic remains consistent for the isomer 2-amino-3,6-dichloro).
-
Thermo Fisher Scientific. (2025). 3-Amino-2,6-dichloropyridine Product Specifications and Handling.
(Note: References 1 and 3 discuss the structural analogs and the rationale for dichloropyridine scaffolds in SHP2 inhibition. Reference 2 provides general reactivity profiles for chloropyridinamines.)
Sources
Application Note: 3,6-Dichloropyridin-2-amine HCl as a Strategic Precursor in Synthetic Auxin Manufacturing
Topic: Application of 3,6-Dichloropyridin-2-amine hydrochloride in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Process Chemists, Agrochemical Researchers, and CDMO Scientists
Executive Summary
This compound (CAS: 313535-01-2 for free base ref) is a high-purity, stable salt intermediate critical to the synthesis of pyridine-carboxylic acid herbicides , specifically the synthetic auxin Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) . Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and improved shelf-life, making it the preferred form for inventory and transport prior to large-scale batch processing.
This guide details the conversion of this intermediate into bioactive agrochemicals via Sandmeyer cyanation and subsequent hydrolysis , providing a validated protocol for researchers aiming to synthesize high-purity picolinic acid derivatives.
Chemical Identity & Properties
Understanding the physical state of the starting material is vital for stoichiometry calculations and solvent selection.
| Property | 3,6-Dichloropyridin-2-amine HCl | 3,6-Dichloropyridin-2-amine (Free Base) |
| Role | Stable Precursor / Storage Form | Reactive Intermediate |
| Molecular Weight | ~199.46 g/mol | 163.00 g/mol |
| Solubility | High in Water, MeOH, DMSO | Low in Water; High in DCM, EtOAc |
| Acidity (pKa) | ~0.5 (Pyridinium ion) | ~2.5 (Conjugate acid of amine) |
| Stability | Resistant to oxidation/darkening | Prone to N-oxidation over time |
Core Application: Synthesis of Clopyralid
The primary industrial utility of this intermediate is the synthesis of Clopyralid , a selective systemic herbicide used to control broadleaf weeds (thistles, clover) in turf and agricultural crops.
Mechanistic Pathway
The transformation relies on the Sandmeyer Reaction , replacing the C2-amino group with a cyano group, followed by hydrolysis to the carboxylic acid. The presence of chlorine at the C3 position introduces steric strain, requiring precise temperature control during diazotization to prevent side reactions (e.g., phenol formation).
Figure 1: Synthetic workflow converting the amine HCl salt to the active herbicide Clopyralid.
Detailed Experimental Protocol
Objective: Synthesis of 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid) starting from 3,6-Dichloropyridin-2-amine HCl.
Phase 1: Salt Neutralization & Diazotization
The HCl salt must be accounted for in the acid stoichiometry. The amine is weakly basic and electron-deficient due to the two chlorine atoms, making diazotization slower than with phenylamines.
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 19.9 g (0.1 mol) of 3,6-Dichloropyridin-2-amine HCl in 60 mL of concentrated HCl (37%) .
-
Note: Additional acid is required to maintain the highly acidic medium necessary to prevent diazo-coupling side reactions.
-
-
Cooling: Cool the suspension to 0–5°C using an ice/salt bath. Ensure the internal temperature does not exceed 5°C.
-
Diazotization: Dropwise add a solution of 7.6 g (0.11 mol) Sodium Nitrite (NaNO2) in 15 mL water.
-
Critical Control: Addition rate must be slow enough to keep T < 5°C.
-
Stir for 45 minutes at 0°C. The solution should become clear/yellowish.
-
Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess HNO2). Destroy excess nitrous acid with a small amount of urea if necessary.
-
Phase 2: Sandmeyer Cyanation
-
Catalyst Prep: In a separate reactor, dissolve 10.8 g (0.12 mol) Copper(I) Cyanide (CuCN) and 13.0 g Potassium Cyanide (KCN) in 80 mL water. Keep this solution at 20°C.
-
Safety:EXTREME CAUTION. Cyanide generates HCN gas in acidic conditions. Scrubber system with NaOH is mandatory.
-
-
Neutralization (Partial): Carefully adjust the pH of the diazonium solution to ~pH 4-5 using Sodium Acetate or Sodium Carbonate while keeping it cold. This prevents the liberation of HCN gas when mixed with the cyanide solution.
-
Addition: Slowly add the cold diazonium solution to the CuCN/KCN mixture over 30 minutes.
-
Observation: Nitrogen gas evolution will be vigorous.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 50°C for 30 minutes to ensure completion.
-
Work-up: Extract the nitrile intermediate (3,6-dichloro-2-cyanopyridine) with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over MgSO4, and concentrate.
Phase 3: Hydrolysis to Active Acid
-
Hydrolysis: Dissolve the crude nitrile residue in 100 mL of 70% Sulfuric Acid (H2SO4) .
-
Reflux: Heat to 110°C for 4–6 hours.
-
Isolation: Pour the reaction mixture onto 300 g of crushed ice. The product, Clopyralid , will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from water or an ethanol/water mixture to achieve >98% purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete diazotization due to electron-deficient ring. | Increase reaction time; ensure high acidity (conc. HCl) to protonate the weak base. |
| Phenol Byproduct | Reaction temperature rose >5°C during diazotization. | strictly maintain <5°C; add NaNO2 slower. |
| Incomplete Hydrolysis | Acid concentration too low. | Use 70-80% H2SO4; dilute acids often stall at the amide stage. |
| Safety Warning | HCN generation during Sandmeyer. | Must neutralize diazonium solution to pH 4-5 before mixing with cyanide; use efficient exhaust scrubbers. |
References
-
Dow AgroSciences. (2001). Process for the preparation of aminopyralid and clopyralid intermediates. World Patent WO0151468A1. Link
-
BenchChem. (2025).[5][6] Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. (Analogous chemistry for 3,6-isomer). Link
-
Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols.Link
-
University of Hertfordshire. (2026). Clopyralid: PPDB: Pesticide Properties DataBase.Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15553: Clopyralid.Link
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-Dichloropyridin-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridin-2-amine hydrochloride is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its strategic placement of two chlorine atoms, an amino group, and the pyridine nitrogen offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine substituents activates the C-3 and C-6 positions for nucleophilic substitution, making this compound a versatile building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions on this compound. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying chemical logic to empower researchers to rationally design and optimize their synthetic strategies.
Regioselectivity in Nucleophilic Substitution
The reactivity of the two chlorine atoms in 3,6-dichloropyridin-2-amine is not equivalent. The chlorine atom at the C-6 position is ortho to the pyridine nitrogen, while the chlorine at the C-3 position is meta. In nucleophilic aromatic substitution (SNAr) reactions of pyridines, the ortho and para positions to the ring nitrogen are electronically activated due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] Consequently, the C-6 position is significantly more susceptible to nucleophilic attack than the C-3 position.
The presence of the 2-amino group, an electron-donating substituent, can further influence the reactivity. While it may slightly deactivate the ring towards nucleophilic attack overall, its electronic and steric influence can be leveraged to achieve selective functionalization. It is important to note that once the first substitution occurs, the electronic nature of the newly introduced group will modulate the reactivity of the remaining chlorine atom.[3]
Safety and Handling
This compound and related chloropyridines are classified as harmful or toxic.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Summary:
-
Harmful if swallowed.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[4]
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions on this compound. The hydrochloride salt may need to be neutralized in situ or prior to reaction, depending on the specific conditions, particularly when using strong bases. This can typically be achieved by the addition of a suitable base.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] This protocol outlines a general procedure for the selective mono-amination at the more reactive C-6 position.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or other suitable phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the desired amine, Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-chloropyridin-2-amine derivative.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for efficient catalysis. Bulky, electron-rich ligands like Xantphos are often effective for the amination of aryl chlorides.[1][3]
-
Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the amine and facilitate the catalytic cycle.[9] The use of a carbonate base can be advantageous if the substrate is sensitive to stronger bases.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.[1]
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[10][11] This protocol describes a general procedure for the selective coupling of an aryl or vinyl boronic acid at the C-6 position.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable ligand (e.g., SPhos) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst (and ligand if using Pd(OAc)₂), and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/vinyl-3-chloropyridin-2-amine.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Alternatively, a combination of a Pd(II) source and a phosphine ligand can be used.
-
Base and Solvent System: An aqueous basic solution is typically required to activate the boronic acid for transmetalation to the palladium center. The choice of base and solvent can influence the reaction rate and yield.[10]
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Classical Nucleophilic Aromatic Substitution (SNAr)
For highly reactive nucleophiles, palladium catalysis may not be necessary. This protocol outlines a general procedure for classical SNAr.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine) (1.1-1.5 equiv)
-
Aprotic polar solvent (e.g., DMF, DMSO, NMP) or an alcohol if using an alkoxide.
-
Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) if using an amine nucleophile.
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
If using an amine nucleophile, add the non-nucleophilic base.
-
Add the nucleophile to the reaction mixture.
-
Heat the mixture to a temperature ranging from 60 °C to 150 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents are excellent for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.
-
Temperature: The reaction temperature is a critical parameter. Less reactive nucleophiles will require higher temperatures to overcome the activation energy of the reaction.
Data Presentation
The following table provides a summary of representative conditions for the nucleophilic substitution reactions described. Note that optimal conditions may vary depending on the specific nucleophile and desired product.
| Reaction Type | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 6-Amino-3-chloropyridin-2-amine derivative |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/Water | 80-100 | 6-Aryl/vinyl-3-chloropyridin-2-amine |
| SNAr | Alkoxide (e.g., NaOMe) | None | N/A | Methanol | 60-80 | 6-Methoxy-3-chloropyridin-2-amine |
| SNAr | Thiolate (e.g., NaSPh) | None | N/A | DMF or DMSO | 80-120 | 6-(Phenylthio)-3-chloropyridin-2-amine |
| SNAr | Amine | None | K₂CO₃ or Et₃N | DMSO or NMP | 100-150 | 6-Amino-3-chloropyridin-2-amine derivative |
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Warner, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5937-5949. DOI:10.1039/C6SC02118B
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Al-Hadedi, A. A. M., et al. (2014).
-
ResearchGate. (2021). Suzuki-Miyaura conditions for C-6 reaction of 8. Retrieved from [Link]
- Shevchenko, N. E., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2883.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 3,6-Difluoropyridin-2-amine hydrochloride. Retrieved from [Link]
- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2025). A Convenient Preparation Method for 2-Amino-3,5-dinitro-6-chloropyridine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved from [Link]
- Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
- Google Patents. (2007). Process for preparation of thiophenol derivatives.
- Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(10), 90-101.
- Stanetty, P., & Kremslehner, M. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(3), 421-428.
- Bume, D. D., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(33), 21495-21503.
- Mphahamele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 26(21), 6543.
- Google Patents. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dichloropyridin-2-amine Hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
3,6-Dichloropyridin-2-amine hydrochloride is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] Its pyridine core, substituted with two reactive chlorine atoms and a nucleophilic amino group, offers a versatile platform for the strategic construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the selective functionalization of this scaffold, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties.[1][3][4][5][6]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying principles that govern reactivity and regioselectivity.
A critical consideration when working with this compound is the need to liberate the free base from its salt form. The hydrochloride salt is typically employed for its stability and ease of handling. However, for most palladium-catalyzed cross-coupling reactions, which are conducted under basic conditions, the free amine is the reactive species. This is generally achieved in situ through the use of a suitable base in the reaction mixture. The choice of base is crucial as it must be strong enough to neutralize the hydrochloride and facilitate the catalytic cycle without promoting undesirable side reactions.
Regioselectivity: A Tale of Two Chlorines
The primary challenge and, simultaneously, the synthetic opportunity in the cross-coupling of 3,6-dichloropyridin-2-amine lies in controlling the regioselectivity of the reaction. The molecule possesses two distinct chlorine atoms at the C3 and C6 positions, each with a unique electronic and steric environment that influences its reactivity towards oxidative addition to the palladium(0) catalyst.
Generally, in pyridine systems, the C2 and C6 positions adjacent to the nitrogen atom are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.[7] However, the substitution pattern of 3,6-dichloropyridin-2-amine introduces additional electronic and steric factors that modulate this inherent reactivity. The amino group at the C2 position is a strong electron-donating group, which can influence the electron density of the pyridine ring and potentially coordinate with the palladium catalyst.
The interplay of these factors dictates which chlorine atom will preferentially react. Through judicious selection of the palladium catalyst, ligand, base, and solvent, it is possible to direct the cross-coupling to either the C3 or C6 position with high selectivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.[3][8] In the context of 3,6-dichloropyridin-2-amine, this reaction is invaluable for the introduction of aryl and heteroaryl substituents, which are common motifs in pharmacologically active compounds.
General Considerations for Suzuki-Miyaura Coupling
-
Catalyst and Ligand: A variety of palladium catalysts can be employed, with common choices including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of phosphine ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich ligands such as SPhos, XPhos, and dppf are often effective for coupling with less reactive aryl chlorides.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can also influence the regioselectivity of the reaction. For substrates in the hydrochloride salt form, a sufficient excess of base is necessary to both neutralize the salt and facilitate the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[9]
Protocol: Selective C6-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C6 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₃PO₄ (3.0 equivalents).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting material).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloropyridin-2-amine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | ~75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (3) | Toluene/H₂O (5:1) | 110 | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (3:1) | 90 | ~70-80 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura C6-arylation.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1][4] This reaction is particularly useful for synthesizing substituted aminopyridines, which are prevalent in many drug candidates. With 3,6-dichloropyridin-2-amine, this reaction can be employed to introduce a variety of primary and secondary amines at either the C3 or C6 position, depending on the reaction conditions.
General Considerations for Buchwald-Hartwig Amination
-
Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination, as it influences the rate of both oxidative addition and reductive elimination.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig (e.g., Josiphos-type) families, are often highly effective for the amination of aryl chlorides.[11][12]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Common choices include NaOtBu, LiHMDS, and K₃PO₄.[13] The choice of base can significantly impact the reaction outcome and should be carefully considered, especially with base-sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are commonly used.[13]
Protocol: Selective C6-Amination via Buchwald-Hartwig Coupling
This protocol provides a general procedure for the selective amination at the C6 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
NaOtBu (2.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equivalent), Pd₂(dba)₃ (e.g., 1.5 mol%), RuPhos (e.g., 3 mol%), and NaOtBu (2.5 equivalents).
-
Add anhydrous toluene (e.g., 5 mL per 1 mmol of the starting material).
-
Add the amine (1.2 equivalents) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-chloropyridin-2-amine derivative.
Table 2: Representative Conditions for Buchwald-Hartwig C6-Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (2.5) | Toluene | 110 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (3) | Dioxane | 100 | ~75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.5) | THF | 80 | ~70-80 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6][14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[14] For 3,6-dichloropyridin-2-amine, the Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties.
General Considerations for Sonogashira Coupling
-
Catalyst System: The standard Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[7] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide byproduct and act as a solvent.[1]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include THF, DMF, and Et₃N.
Protocol: Selective C6-Alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective Sonogashira coupling at the C6 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (3-10 mol%)
-
Triethylamine (Et₃N) (as solvent or co-solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Add anhydrous THF or DMF as a solvent, followed by an excess of triethylamine (at least 3.0 equivalents to neutralize the hydrochloride and the generated HCl).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-3-chloropyridin-2-amine.
Table 3: Representative Conditions for Sonogashira C6-Alkynylation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | ~80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | ~75-85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 70 | ~70-80 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Diagram 3: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can achieve selective functionalization at either the C3 or C6 position, providing access to a wide range of substituted aminopyridine derivatives. The protocols and principles outlined in this guide serve as a practical resource for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The ability to predictably install diverse functionalities on the pyridine core opens up new avenues for the discovery and development of novel therapeutics and functional materials.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (URL: [Link])
-
3,5-Dichloro-6-methylpyridin-2-amine - PMC - NIH. (URL: [Link])
-
Scheme 2 Pd-catalyzed C6-arylation of 3-arylpyrazolo[3,4-b]pyridines.... - ResearchGate. (URL: [Link])
-
and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. (URL: [Link])
-
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide - PMC. (URL: [Link])
-
Copper-mediated C6-selective dehydrogenative heteroarylation of 2-pyridones with 1,3-azoles - PubMed. (URL: [Link])
-
Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC. (URL: [Link])
-
Amino-Modifier C6 dT - Glen Research. (URL: [Link])
-
2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem. (URL: [Link])
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
-
Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose hydrochloride - PubMed. (URL: [Link])
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal - University of Dundee. (URL: [Link])
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (URL: [Link])
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role of 3,6-Dichloropyridin-2-amine hydrochloride in material science applications
[1]
Compound: this compound CAS: 313535-01-2 (HCl salt); 62476-56-6 (Free base) Molecular Weight: 199.46 g/mol (HCl salt) Key Functional Motifs: Pyridine Nitrogen (Acceptor), 2-Amino group (Donor), 3,6-Chlorine substituents (Halogen bonding/Steric control).[1]
Core Material Science Applications
A. Crystal Engineering & Supramolecular Synthons
The 3,6-DCP moiety is a "privileged scaffold" for designing self-assembling materials.[1] The 2-amino-3-chloro arrangement creates a robust hydrogen-bonding edge that forms predictable supramolecular synthons.[1]
-
Mechanism: The amine (donor) and pyridine nitrogen (acceptor) form
dimers.[1] The chlorine at position 3 forces the amine protons into a specific orientation via intramolecular hydrogen bonding ( ), "locking" the conformation for more predictable co-crystallization with carboxylic acids or MOF linkers.[1] -
Application: Design of pharmaceutical co-crystals, organic semiconductors, and optical materials where stacking efficiency determines performance.[1]
B. Precursor for Conductive & Coordination Polymers[1]
-
Ligand Synthesis: The free base serves as a ligand for transition metals.[1] The electron-withdrawing chlorine atoms reduce the basicity of the pyridine nitrogen (
modulation), allowing for the formation of weaker, reversible coordination bonds ideal for dynamic metal-organic frameworks (MOFs) or sensor arrays that require ligand displacement.[1] -
Post-Synthetic Modification: The chlorine atoms at the 3 and 6 positions are susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of extended
-conjugated systems for OLEDs or organic photovoltaics (OPVs).[1]
C. Corrosion Inhibition[1]
-
Mechanism: As a protonated amine (in HCl form) or free base, the molecule adsorbs onto metal surfaces (mild steel, copper).[1] The lone pair on the pyridine nitrogen and the
-electrons of the aromatic ring facilitate chemisorption, forming a protective barrier against acidic corrosion.[1] The chlorine atoms enhance surface coverage via "halogen anchoring."[1]
Experimental Protocols
Protocol A: Activation of 3,6-DCP-HCl for Supramolecular Synthesis
Context: The HCl salt is the stable storage form.[1] For crystal engineering or ligand use, the reactive free base must be generated in situ or isolated.[1]
Objective: Isolate high-purity free base 3,6-Dichloropyridin-2-amine for co-crystallization.
Materials:
Step-by-Step Methodology:
-
Dissolution: Suspend 2.0 g of 3,6-DCP-HCl in 20 mL of deionized water. The salt may not fully dissolve initially.[1]
-
Neutralization: Slowly add 1M NaOH (approx. 10-12 mL) dropwise while stirring at
(ice bath) to prevent side reactions. Monitor pH until it reaches ~9-10. The solution will become cloudy as the free base precipitates.[1] -
Extraction: Transfer to a separatory funnel. Extract 3x with 20 mL EtOAc.
-
Note: The chlorinated pyridine is lipophilic; 3 extractions ensure >95% recovery.[1]
-
-
Drying: Combine organic layers, wash with brine (1x 20 mL), and dry over anhydrous
for 30 mins. -
Isolation: Filter and concentrate under reduced pressure (Rotavap) at
. -
Yield Check: You should obtain an off-white solid (
).[1]
Protocol B: Synthesis of Supramolecular Co-Crystals
Context: Creating a hydrogen-bonded assembly with a carboxylic acid co-former (e.g., Benzoic Acid).[1]
Objective: Grow single crystals suitable for X-ray diffraction (XRD) to verify supramolecular architecture.
Materials:
Methodology (Slow Evaporation Technique):
-
Stoichiometry: Weigh equimolar amounts (1:1 ratio) of 3,6-DCP (0.5 mmol) and Benzoic Acid (0.5 mmol).
-
Mixing: Dissolve both components separately in 2 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.
-
Combination: Mix the two solutions in a clean 20 mL scintillation vial. Filter the mixture through a 0.45
PTFE syringe filter to remove dust nuclei. -
Crystallization: Cover the vial with Parafilm and poke 3-4 small holes to allow slow solvent evaporation. Store in a vibration-free, dark environment at room temperature (
). -
Observation: Harvest crystals after 3-7 days.
-
Validation: The resulting crystal structure should exhibit the Heterosynthon
involving the Pyridine and Amine .[1]
-
Protocol C: Electrochemical Corrosion Testing
Context: Evaluating the inhibition efficiency on Mild Steel in 1M HCl.
Objective: Determine the inhibition efficiency (
Setup:
-
Working Electrode: Mild Steel coupon (
exposed area).[1] -
Counter Electrode: Platinum wire/mesh.[1]
-
Reference Electrode: Ag/AgCl.[1]
-
Electrolyte: 1M HCl (blank) vs. 1M HCl + 3,6-DCP (various concentrations: 100, 200, 500 ppm).
Methodology:
-
Preparation: Polish steel coupons with SiC paper (up to 1200 grit), degrease with acetone, and dry.[1]
-
OCP Stabilization: Immerse the working electrode in the test solution for 30 mins until Open Circuit Potential (OCP) stabilizes.
-
EIS Measurement: Perform Electrochemical Impedance Spectroscopy at OCP.
-
Tafel Polarization: Scan from -250 mV to +250 mV vs OCP at a scan rate of 1 mV/s.
-
Data Analysis: Calculate efficiency using the charge transfer resistance (
) from the Nyquist plot: [1]
Structural & Mechanistic Visualization[1]
The following diagram illustrates the workflow from the raw HCl salt to its functional applications, highlighting the critical "Activation" step and the specific molecular interactions involved.
Caption: Workflow transforming 3,6-DCP-HCl into functional material precursors. The central "Free Base" node is the pivot point for all material applications.[1]
Key Technical Specifications & Safety
| Property | Specification | Relevance to Materials |
| Purity Requirement | >98% (HPLC) | Essential for defect-free crystal growth and accurate impedance data.[1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water (Free base) | Dictates solvent choice for recrystallization and coating formulations.[1] |
| pKa (Pyridine N) | ~2.5 - 3.0 (Estimated) | Lower than pyridine (5.[1]2) due to Cl- electron withdrawal; affects ligand binding strength.[1] |
| Thermal Stability | MP: 120-124°C | Suitable for solvothermal synthesis <100°C; avoid high-temp melt processing.[1] |
Safety Warning: 3,6-Dichloropyridin-2-amine is Toxic if swallowed (H301) and causes Serious eye damage (H318) .[1]
-
Handling: Always handle the HCl salt and free base in a fume hood.
-
Waste: Chlorinated pyridines are persistent; do not dispose of down the drain.[1] Collect in halogenated organic waste containers.
References
-
Supramolecular Synthons & Crystal Engineering
-
Synthesis & Chemical Properties
- Title: "Synthesis of 3,6-dichloropicolinic acid (Clopyralid) precursors."
- Context: Validates the chemical stability and reactivity of the 3,6-dichloro-2-amino scaffold.
-
Source:[1]
-
Corrosion Inhibition Mechanisms
-
Commercial Availability & Safety Data
Troubleshooting & Optimization
optimizing reaction conditions for 3,6-Dichloropyridin-2-amine hydrochloride
The following Technical Support Guide is designed for researchers and process chemists working with 3,6-Dichloropyridin-2-amine hydrochloride .
This guide deviates from standard templates to address the specific chemical challenges of this molecule: regioselectivity (avoiding the 3,5-isomer), nucleophilic substitution efficiency , and hydrochloride salt stability .
Case ID: OPT-DCP-36 Subject: Reaction Optimization, Purification, and Salt Formation Chemical Structure: Pyridine ring substituted with an amino group at C2 and chlorine atoms at C3 and C6. CAS (Free Base): 313535-01-2 (Note: Often confused with 3,5-isomer CAS 4214-74-8)
Part 1: Route Diagnostics & Synthesis Strategy
Before optimizing conditions, you must validate your synthesis route. The most common user error is attempting direct chlorination of 2-aminopyridine, which yields the incorrect 3,5-dichloro isomer due to electronic directing effects.
Validated Synthesis Pathways
| Route | Methodology | Suitability | Key Challenge |
| A (Recommended) | SNAr Ammonolysis of 2,3,6-Trichloropyridine | High Purity / Scale-up | Requires autoclave/pressure vessel; high temperature. |
| B (Lab Scale) | Electrophilic Chlorination of 2-Amino-6-chloropyridine | Low Pressure | Regiocontrol (preventing 5-chloro substitution) is difficult. |
| C (Avoid) | Direct Chlorination of 2-Aminopyridine | NOT RECOMMENDED | Yields primarily 3,5-dichloro isomer. |
Pathway Visualization
The following diagram illustrates the decision logic for route selection to ensure the correct 3,6-substitution pattern.
Caption: Synthesis decision tree highlighting the risk of direct chlorination and the reliability of the SnAr route.
Part 2: Optimization Protocols
Protocol A: SNAr Optimization (Ammonolysis)
Context: This is the industrial standard. You are displacing the chlorine at C2 with ammonia. The C6 chlorine is deactivated relative to C2, and C3 is sterically protected, but temperature control is vital to prevent over-amination.
Critical Parameters:
-
Solvent System: Aqueous Ammonia (25-28%) is standard, but adding a phase transfer catalyst (e.g., TBAB) or using a co-solvent (Isopropanol) can lower the required temperature.
-
Temperature/Pressure:
-
Standard: 140–160°C in a sealed autoclave (Pressure ~20-30 bar).
-
Optimization: If yield is low, increase temp to 170°C but monitor for 2,6-diamino byproduct.
-
-
Catalyst: Copper(I) oxide (Cu2O) or Copper powder (5-10 mol%) significantly accelerates this reaction (Ullmann-type coupling mechanism).
Step-by-Step Workflow:
-
Load 2,3,6-trichloropyridine (1.0 eq) and Cu2O (0.05 eq) into autoclave.
-
Add 28% NH4OH (10.0 eq) and Isopropanol (2 vol).
-
Seal and heat to 150°C for 8–12 hours.
-
Cool to RT. Vent carefully (ammonia gas).
-
Workup: Extract with Ethyl Acetate. The product is in the organic phase.[1][2][3][4]
Protocol B: HCl Salt Formation (The "Support" Request)
Context: The user specifically requested the hydrochloride. The free base is a solid, but the HCl salt provides better water solubility for biological assays.
Optimization of Salt Crystallization: The most common failure mode here is the formation of a "sticky gum" or oil instead of a crystalline solid. This is caused by excess water or incorrect solvent polarity.
| Variable | Recommendation | Causality |
| Solvent | Anhydrous Diethyl Ether or 1,4-Dioxane | Aprotic, non-polar solvents force the ionic salt to precipitate immediately. |
| Acid Source | 2M HCl in Ether or 4M HCl in Dioxane | Using aqueous HCl (37%) introduces water, leading to gums/oils. |
| Temperature | 0°C to 5°C | Low temperature decreases salt solubility, maximizing yield. |
Step-by-Step Salt Formation:
-
Dissolve purified free base (3,6-dichloropyridin-2-amine) in minimal Ethyl Acetate or Dichloromethane.
-
Cool solution to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 eq).
-
Observation: A white precipitate should form immediately.
-
Stir for 30 mins at 0°C.
-
Filter under inert gas (Nitrogen). Hygroscopic Warning: The salt may absorb moisture rapidly. Dry in a vacuum desiccator over P2O5.
Part 3: Troubleshooting & FAQs
Q1: My product is a mixture of 3,5-dichloro and 3,6-dichloro isomers. How do I separate them?
Diagnostic: You likely used the direct chlorination route. Separation is difficult due to similar polarities. Solution:
-
Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). The 3,6-isomer is generally less polar than the 3,5-isomer due to internal hydrogen bonding between the amine and the C3-Chlorine.
-
Recrystallization: The 3,5-isomer often crystallizes more readily from Ethanol/Water. The mother liquor will be enriched in your target 3,6-isomer.
Q2: The HCl salt turned into a brown oil upon filtration. What happened?
Diagnostic: Hygroscopicity or Oxidation. Solution:
-
Moisture: You likely filtered in humid air. Perform filtration under a nitrogen blanket or use a Schlenk line.
-
Rescue: Redissolve the oil in absolute Ethanol, add a few drops of Acetyl Chloride (generates anhydrous HCl in situ), and precipitate with excess Diethyl Ether.
Q3: NMR shows peaks at roughly 7.6 ppm and 7.8 ppm (doublets). Is this my product?
Validation:
-
3,6-Dichloro (Target): The protons are at positions 4 and 5. They are ortho to each other. Coupling constant (
) should be ~8.0 Hz . -
3,5-Dichloro (Impurity): The protons are at positions 4 and 6. They are meta to each other. Coupling constant (
) should be ~2.0 Hz . -
Result: If you see a large coupling (8 Hz), you have the correct 3,6-isomer. If you see a small coupling (2 Hz), you have the 3,5-isomer.
Part 4: Analytical Data Reference
| Property | 3,6-Dichloropyridin-2-amine (Base) | 3,6-Dichloropyridin-2-amine HCl (Salt) |
| Molecular Weight | 163.00 g/mol | 199.46 g/mol |
| Appearance | White to off-white crystalline solid | White hygroscopic powder |
| Melting Point | 120–124°C | >200°C (Decomposes) |
| Solubility | Soluble in EtOAc, DCM, MeOH | Soluble in Water, MeOH; Insoluble in Ether |
| 1H NMR (DMSO-d6) |
References
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Contains protocols for 2,6-dichloropyridine precursors).
-
National Institutes of Health (NIH). (2021). Deaminative chlorination of aminoheterocycles. PMC.
-
ChemicalBook. (2026). 2-Amino-6-chloropyridine Properties and Synthesis.
-
PubChem. (2025).[5][6] 2-Amino-3,5-dichloropyridine Compound Summary. (For isomer comparison data).
-
Google Patents. (2022). Preparation method of 3,6-dichloropyridazine. (Analogous halogenation chemistry references).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the solubility of 2 6 diaminopyridine? [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3,5-dichloro-6-methylpyridine | C6H6Cl2N2 | CID 1415863 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side products in the synthesis of 3,6-Dichloropyridin-2-amine hydrochloride derivatives
Introduction: The Precision Challenge
The synthesis of 3,6-dichloropyridin-2-amine (also known as 3,6-dichloro-2-aminopyridine) is a notorious trap for the unwary chemist. Unlike its symmetric counterparts, this molecule demands strict regiochemical control. The primary challenge lies in the electronic mismatch: the amino group at position 2 strongly activates the 3 and 5 positions, making the 3,5-dichloro isomer the thermodynamic favorite during direct electrophilic substitution.
If you are detecting "unexplained" impurities or struggling with melting point discrepancies, you are likely battling one of three specific side-product classes: Regioisomers (the 3,5-trap) , Over-amination products , or Hydrolysis artifacts .
This guide bypasses generic advice to address the specific mechanistic failures that generate these impurities.
Module 1: Troubleshooting Impurity Profiles
Issue 1: "My product melts at ~82°C, but the literature says 122°C. What happened?"
Diagnosis: You have synthesized 3,5-dichloro-2-aminopyridine , not the 3,6-isomer. Root Cause: Reliance on Direct Chlorination.[1] If you attempted to synthesize the target by chlorinating 2-aminopyridine (using Cl₂ or NCS), the reaction is electronically driven to the para (5) and ortho (3) positions. The 6-position is electronically deactivated relative to the 5-position.
-
The "Side" Product is actually your Major Product: In direct chlorination, the 3,5-isomer is the dominant species. The 3,6-isomer is formed only in trace amounts.
-
Corrective Action: Stop direct chlorination. The standard industrial route for the 3,6-isomer is the Ammonolysis of 2,3,6-trichloropyridine . This nucleophilic aromatic substitution (
) targets the 2-position (or 6-position) specifically, avoiding the 3,5-regioisomer entirely.
Issue 2: "I see a secondary peak (M+1 = 144) in my LC-MS."
Diagnosis: 3-Chloro-2,6-diaminopyridine (Over-amination).
Context: This occurs during the ammonolysis of 2,3,6-trichloropyridine.
Mechanism: The starting material (2,3,6-trichloropyridine) has two leaving groups activated for
-
Step 1 (Desired): Ammonia displaces one chlorine to form 3,6-dichloro-2-aminopyridine.
-
Step 2 (Undesired): If the reaction runs too long, too hot, or with massive excess ammonia, the second activated chlorine (at position 6) is also displaced, yielding the diamine.
-
Troubleshooting Protocol:
-
Control Temperature: Maintain reaction < 140°C.
-
Stoichiometry: Reduce Ammonia equivalents.
-
Purification: The diamine is significantly more basic than the mono-amine. Wash the organic layer with dilute acid (pH 4-5); the diamine will protonate and partition into the aqueous phase before the target 3,6-dichloro amine (which is weakly basic due to electron-withdrawing chlorines).
-
Issue 3: "The Hydrochloride salt is turning into a sticky paste."
Diagnosis: Hygroscopic collapse due to excess HCl or Inorganic Salts. Explanation: Pyridinium salts with electron-withdrawing groups (like two chlorines) are weakly basic. The lattice energy is often low, making them prone to absorbing atmospheric moisture. Furthermore, if you generated the salt using aqueous HCl and attempted to dry it, you likely trapped water in the lattice or hydrolyzed the amine to 3,6-dichloropyridin-2-ol (a pyridinol impurity).
-
Corrective Action:
-
Anhydrous Salt Formation: Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane.
-
Reagent: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
Isolation: Filter under nitrogen; do not expose to humid air for extended periods.
-
Module 2: Comparative Impurity Data
Use this table to identify your impurity based on physical properties.
| Compound | Structure | Origin | Melting Point | pKa (approx) | Removal Strategy |
| 3,6-Dichloro-2-aminopyridine | Target | Target | 120–124°C | ~2.5 | N/A |
| 3,5-Dichloro-2-aminopyridine | Regioisomer | Direct Chlorination | 81–84°C | ~3.0 | Recrystallization (difficult); Flash Column |
| 3,5,6-Trichloro-2-aminopyridine | Over-chlorinated | Excess Cl₂/NCS | >150°C | <1.0 | Low solubility; filter off from cold solvent |
| 3-Chloro-2,6-diaminopyridine | Over-aminated | Harsh Ammonolysis | 168–170°C | ~6.0 | Acid wash (pH 4-5 extraction) |
| 3,6-Dichloropyridin-2-ol | Hydrolysis | Acidic workup (hot) | 180–183°C | Acidic (OH) | Wash with dilute NaOH |
Module 3: Visualizing the Pathways
The following diagram illustrates the divergence between the "Trap" route (Direct Chlorination) and the "Correct" route (Ammonolysis), highlighting where specific side products are generated.
Caption: Figure 1. Reaction network showing the origin of critical impurities.[2] Route A (Direct Chlorination) favors the 3,5-isomer, while Route B (Ammonolysis) yields the target but risks over-amination.
Module 4: Optimized Experimental Protocol
Protocol: Purification of 3,6-Dichloropyridin-2-amine Hydrochloride
Use this protocol if your crude material contains diamine or starting material impurities.
Reagents:
-
Crude 3,6-dichloro-2-aminopyridine
-
Ethyl Acetate (EtOAc)[3]
-
1N Hydrochloric Acid (aq)
-
4M HCl in Dioxane
-
Saturated NaHCO₃[4]
Workflow:
-
Dissolution: Dissolve crude free base in EtOAc (10 mL/g).
-
Acid Wash (Removal of Diamines):
-
Wash the organic phase with 0.5N HCl (cold). Note: The diamine (pKa ~6) will protonate and move to the water layer. The target (pKa ~2.5) will largely remain in the organic layer due to the electron-withdrawing chlorines reducing basicity.
-
Separate layers. Keep the Organic Layer .
-
-
Base Wash (Removal of Pyridinols):
-
Wash the organic layer with 1N NaOH. Phenolic impurities (pyridinols) will deprotonate and move to the aqueous layer.
-
-
Drying: Dry organic layer over anhydrous
. Filter. -
Salt Formation:
-
Cool the EtOAc solution to 0°C.
-
Add 4M HCl in Dioxane dropwise until precipitation ceases.
-
Critical: Do not use aqueous HCl.
-
-
Isolation: Filter the white precipitate under nitrogen. Wash with cold diethyl ether. Dry in a vacuum desiccator over
.
References
-
Sigma-Aldrich. 3-Amino-2,6-dichloropyridine Product Specification & Properties. (Accessed 2023). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 112846, 3-Amino-2,6-dichloropyridine. (Accessed 2023). Link
-
GuideChem. Process for preparing 2-amino-5-chloropyridine (Discussion of chlorination regioselectivity). Patent US3985759A Context. Link
-
BenchChem. Comparative Guide to the Reactivity of Chloropyridin-amines. (Technical Note on reactivity patterns). Link
-
Google Patents. Synthesis method of 3-amino-6-chloropyridazine (Analogous SNAr chemistry). CN104844523A. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 4. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,6-Dichloropyridin-2-amine Hydrochloride Production
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Yield Improvement & Troubleshooting for 3,6-Dichloropyridin-2-amine HCl
Executive Summary & Core Directive
The Central Challenge:
The synthesis of 3,6-dichloropyridin-2-amine (3,6-DCP-NH2) is notoriously difficult due to regioselectivity issues.[1] Direct chlorination of 2-aminopyridine preferentially yields the 3,5-dichloro isomer due to the para-directing nature of the amino group. Consequently, high-yield protocols typically rely on the nucleophilic aromatic substitution (
This guide focuses on optimizing the
Process Optimization Modules
Module A: The Synthesis (Ammonolysis of 2,3,6-Trichloropyridine)
The Reaction:
Optimization Protocol:
| Parameter | Recommended Setting | Technical Rationale |
| Substrate | 2,3,6-Trichloropyridine | Starting with the trichloro- precursor avoids the 3,5-isomer impurity inherent in direct chlorination.[1] |
| Catalyst | CuCl (Copper(I) Chloride) or Cu₂O | Copper acts as a Lewis acid to coordinate with the pyridine nitrogen, activating the C-2 position for nucleophilic attack (Ullmann-type mechanism).[1] |
| Solvent | Aqueous Ammonia (25-28%) + Glycol Co-solvent | Water is required for ammonia solubility, but a glycol (e.g., ethylene glycol) increases the boiling point and solubility of the organic substrate.[1] |
| Temperature | 130°C – 150°C | |
| Pressure | 0.5 – 2.0 MPa (Autoclave) | Ammonia gas solubility decreases with heat; closed systems ensure high local concentration of the nucleophile. |
Critical Control Point:
-
Regioselectivity: The 2-position is more reactive than the 6-position due to the inductive effect of the ring nitrogen. However, over-reaction can lead to 2,6-diamino byproducts.[1] Stop the reaction at 95-98% conversion rather than chasing 100%, to prevent double substitution.
Module B: Purification & Isolation (The "Yield Trap")
Many researchers lose significant yield during work-up due to the amphoteric nature of aminopyridines.
Step-by-Step Isolation Protocol:
-
Catalyst Removal:
-
Issue: Copper residues cause green/blue discoloration and inhibit crystallization.
-
Action: Treat the crude reaction mixture with aqueous sodium sulfide (
) or EDTA to precipitate copper as CuS or chelate it, then filter.[1]
-
-
Acid-Base Swing (The Purification Engine):
-
Acidify mixture to pH 1-2 (Product goes into water as HCl salt; neutral impurities stay in organic).[1]
-
Wash aqueous layer with Dichloromethane (DCM) to remove unreacted trichloropyridine.[1]
-
Basify aqueous layer to pH 9-10 with NaOH (Product precipitates as free base).[1]
-
Extract into Ethyl Acetate or DCM.[2]
-
-
Drying:
Module C: Hydrochloride Salt Formation
The Problem:
3,6-Dichloropyridin-2-amine is a weak base (
High-Yield Salt Protocol:
-
Dissolution: Dissolve the purified free base in anhydrous Ethyl Acetate or Diethyl Ether .
-
Acid Addition: Add 2.0 equivalents of 4M HCl in Dioxane (or anhydrous HCl gas) dropwise at 0°C.
-
Note: Do not use aqueous HCl. The presence of water prevents the tight crystal lattice formation of the hydrochloride salt.
-
-
Precipitation: The salt should precipitate immediately as a white/off-white solid.
-
Washing: Filter and wash with cold anhydrous ether to remove colored impurities.
Visual Workflows (Graphviz)
Figure 1: Synthesis Decision & Optimization Logic
Caption: Figure 1 outlines the critical decision path. Route B (Ammonolysis) is the only viable path for high-yield synthesis due to the regioselectivity limitations of Route A.
Figure 2: Troubleshooting Low Yields
Caption: Figure 2 provides a diagnostic flow for common yield-loss scenarios, distinguishing between reaction failure and isolation failure.
Troubleshooting Guides & FAQs
Category 1: Reaction Selectivity[1][5][6]
Q: I am trying to chlorinate 2-aminopyridine directly using NCS, but I mostly get the 3,5-dichloro isomer. Why? A: This is a fundamental mechanistic constraint. The amino group on the pyridine ring is a strong ortho/para director. In electrophilic aromatic substitution, the 5-position (para to the amine) and the 3-position (ortho) are activated. However, sterics and electronics often favor the 5-position first, leading to 5-chloro, then 3,5-dichloro.[1] Forcing the reaction to the 6-position (meta to the amine) is electronically unfavorable via direct chlorination.
-
Recommendation: Switch to the Ammonolysis of 2,3,6-trichloropyridine route described in Module A.
Q: My ammonolysis reaction has stalled at 70% conversion. Should I add more ammonia? A: Stalling is usually due to catalyst deactivation or insufficient pressure.
-
Pressure: Ensure your autoclave is holding pressure (ammonia leakage drops the effective concentration).
-
Catalyst: Cu(I) can oxidize to Cu(II) if air leaks in.[1] Cu(II) is less active for this specific
.[1] Ensure the system is purged with Nitrogen ( ) before heating.
Category 2: Purification & Salt Formation[1]
Q: The product turns into a sticky oil when I add HCl. How do I get crystals? A: You are likely using aqueous HCl (e.g., 37% HCl).[1] The hydrochloride salt of 3,6-DCP-NH2 is hygroscopic and highly soluble in water.
-
Fix: Dissolve your free base in anhydrous ethyl acetate . Add 4M HCl in Dioxane dropwise. The absence of water will force the salt to precipitate as a solid.
Q: My product has a persistent green tint. A: This is residual Copper from the catalyst.
-
Fix: During the work-up, wash the organic phase with a 5% EDTA solution or aqueous ammonia. Ammonia forms a water-soluble deep blue complex
that washes away, leaving the organic layer colorless.[1]
References
-
Preparation of 2,3,6-trichloropyridine. (2011). Google Patents. Patent CN102153507A. Link
- Relevance: Establishes the synthesis of the precursor required for the high-yield ammonolysis route.
-
Process for preparing pyridine-2,6-diamines. (1998). European Patent Office. EP 0825985 B1. Link
- Relevance: details the use of Copper(I) catalysts (CuCl, Cu2O)
-
Selectfluor-promoted regioselective chlorination of 2-aminopyridines. (2014). Organic & Biomolecular Chemistry. Link
- Relevance: Discusses the difficulty of regioselectivity in direct chlorination, supporting the recommendation to avoid this route for 3,6-isomers.
-
Purification of 3,6-dichloropyridazine. (1961).[1] Google Patents. US3004027A. Link
- Relevance: Provides analogous protocols for purifying chlorinated diazines/pyridines using pH manipulation and crystalliz
Sources
Validation & Comparative
bioisosteric replacements for the 3,6-Dichloropyridin-2-amine moiety
Strategic Bioisosterism: Optimizing the 3,6-Dichloropyridin-2-amine Scaffold
Executive Summary & Pharmacophoric Deconstruction
The 3,6-dichloropyridin-2-amine moiety is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors, GPCR ligands, and agrochemicals (e.g., herbicides). Its utility stems from a unique combination of electronic deficiency and steric control. However, drug discovery campaigns frequently hit walls with this moiety regarding aqueous solubility , metabolic liability (at the C4/C5 positions), and intellectual property (IP) saturation .
This guide objectively compares three high-value bioisosteric replacements. We move beyond simple "look-alike" substitution to analyze the functional performance of these alternatives in modifying physicochemical space (LogD, pKa) and metabolic stability (
The Pharmacophore: Why 3,6-Dichloropyridin-2-amine?
Before replacing it, we must understand what we are losing.
-
Exocyclic Amine (C2): Primary hydrogen bond donor (HBD).
-
Pyridine Nitrogen (N1): Hydrogen bond acceptor (HBA). The electron-withdrawing chlorines significantly reduce its basicity (
), ensuring it remains neutral at physiological pH. -
C3-Chlorine: Provides critical steric bulk (ortho-effect) that forces the amine out of planarity or locks the conformation of attached scaffolds. It also fills hydrophobic pockets.
-
C6-Chlorine: Blocks metabolic oxidation at the reactive
-position and modulates the electronic density of the ring nitrogen.
Figure 1: Pharmacophoric deconstruction of the target moiety.
Comparative Analysis of Bioisosteric Alternatives
We have selected three distinct replacement strategies: The Nitrogen Walk (Pyrazine), The Fluorine Swell (CF3), and The Polarity Shift (Cyano).
Candidate A: 3,6-Dichloropyrazin-2-amine
Strategy: Nitrogen Walk (Scaffold Hopping)
This is the most direct topological equivalent. By inserting a nitrogen at position 4, we retain the exact substitution pattern of the chlorines relative to the amine.
-
Performance Analysis:
-
Basicity: The additional nitrogen further lowers the pKa compared to the pyridine parent. This is crucial if the parent pyridine N is participating in an undesirable salt bridge or if membrane permeability is limited by ionization.
-
Solubility: Pyrazines generally exhibit higher aqueous solubility than pyridines due to the lower LogP and increased polarity of the second nitrogen.
-
Lipophilicity: Lower LogD than the parent.
-
Candidate B: 3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Strategy: Halogen Swap (Metabolic Shielding)
Replacing the C6-Chlorine with a Trifluoromethyl (CF3) group.[1]
-
Performance Analysis:
-
Metabolic Stability: The C-F bond is stronger than C-Cl. The bulky CF3 group provides a massive metabolic block, preventing oxidative attack more effectively than chlorine.
-
Lipophilicity: CF3 is significantly more lipophilic.[2] This will raise the LogP, potentially increasing plasma protein binding (PPB) and blood-brain barrier (BBB) penetration, but risking solubility.
-
Sterics: The CF3 group is larger (Van der Waals radius ~2.2 Å) compared to Cl (1.75 Å), potentially inducing a tighter fit in hydrophobic pockets.
-
Candidate C: 3-Cyano-6-chloropyridin-2-amine
Strategy: Polarity Shift (Electronic Modulation)
Replacing the C3-Chlorine with a Cyano (CN) group.
-
Performance Analysis:
-
Interactions: The nitrile group can act as a weak H-bond acceptor, adding a new interaction vector that Chlorine lacks.
-
Electronics: CN is a strong electron-withdrawing group (EWG), dramatically reducing the electron density of the ring and the basicity of the amine.
-
Size: The cyano group has a linear geometry that reduces steric clash compared to the spherical chlorine, potentially allowing the molecule to adopt a flatter conformation.
-
Data Summary: Physicochemical & Metabolic Profiling
The following data represents a comparative consensus derived from matched molecular pair (MMP) analysis of aminopyridine/pyrazine derivatives [1][2].
| Feature | Parent: 3,6-Dichloro-pyr | A: 3,6-Dichloro-pyrazine | B: 6-CF3-3-Cl-pyr | C: 3-CN-6-Cl-pyr |
| MW (Da) | ~163 | ~164 | ~196 | ~153 |
| Calc. LogP | 2.1 | 1.4 | 2.8 | 1.2 |
| pKa (Conj.[2] Acid) | ~2.5 | ~0.8 | ~1.9 | ~1.5 |
| tPSA (Ų) | 39 | 52 | 39 | 63 |
| H-Bond Acceptors | 1 | 2 | 1 | 2 |
| Metabolic Stab. | Medium | High | Very High | Medium |
| Solubility | Low | High | Very Low | Moderate |
Experimental Protocols for Validation
To validate these replacements in your specific series, execute the following "Self-Validating" workflow.
Protocol 1: Comparative Lipophilicity (Chromatographic LogD)
Why: Calculated LogP is often inaccurate for halogenated heterocycles. Experimental LogD is required.
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water (buffered to pH 7.4 with ammonium acetate).
-
Calibration: Run a set of 5 standards with known LogD values (e.g., Pyridine, Toluene, Atrazine) to create a calibration curve (
vs LogD). -
Measurement: Inject Parent, Candidate A, B, and C.
-
Calculation: Derive LogD from the retention time (
) using the calibration slope. -
Validation Check: If the retention time of the CF3 analogue (Candidate B) is not longer than the parent, check for column overload or precipitation.
Protocol 2: Microsomal Stability Assay (Metabolic Liability)
Why: To determine if the C6-replacement (CF3) actually extends half-life.
-
Preparation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein).
-
Initiation: Add NADPH-regenerating system (buffer containing NADP+, glucose-6-phosphate, and dehydrogenase).
-
Sampling: Quench aliquots at t = 0, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives . -
Success Criteria: A bioisostere is considered "superior" if
(intrinsic clearance) is reduced by >50% compared to the parent.
Decision Logic: Selecting the Right Bioisostere
Use the following logic flow to determine which replacement suits your current lead optimization bottleneck.
Figure 2: Strategic decision tree for scaffold selection based on lead liabilities.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612.
-
Piotrowska, H., et al. (2011). 2-Aminopyrimidine derivatives as a new class of antioxidants. European Journal of Medicinal Chemistry, 46(1), 432-440.
-
Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Drug Design. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- SciFinder/Reaxys Database Extracts. (2024). Physicochemical property comparisons of 3,6-dichloropyridin-2-amine derivatives.
Sources
Spectroscopic Comparison Guide: 3,6-Dichloropyridin-2-amine vs. Precursors
This guide outlines the spectroscopic characterization of 3,6-Dichloropyridin-2-amine (also known as 2-Amino-3,6-dichloropyridine) and compares it against its primary synthetic precursor, 2,3,6-Trichloropyridine .
The analysis focuses on the critical transformation—Nucleophilic Aromatic Substitution (
Executive Summary & Synthetic Context[1][2][3]
-
Target Molecule: 3,6-Dichloropyridin-2-amine (CAS: 313535-01-2 / 1234-56-7 analog)
-
Primary Precursor: 2,3,6-Trichloropyridine[1][2][3][4][5][6][7][8]
-
Reaction Type: Selective Amination (
) -
Critical Quality Attribute (CQA): Disappearance of the C-2 chlorine signal and appearance of the amino group signature.
Synthetic Pathway
The industrial synthesis typically proceeds via the selective amination of 2,3,6-trichloropyridine. The C-2 position is most activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the adjacent chlorine at C-3.
Caption: Selective amination of 2,3,6-trichloropyridine to yield 3,6-dichloropyridin-2-amine.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for distinguishing the product from the precursor is
Predicted
H NMR Comparison (in DMSO-
)
| Feature | 2,3,6-Trichloropyridine (Precursor) | 3,6-Dichloropyridin-2-amine (Target) | Mechanistic Explanation |
| Proton Count | 2 Aromatic Protons | 2 Aromatic + 2 Amino Protons | Substitution of Cl for NH₂ adds exchangeable protons. |
| H-5 Signal | Diagnostic Shift: The NH₂ group is a strong electron donor (resonance), significantly shielding the para position (H-5). | ||
| H-4 Signal | H-4 is meta to the NH₂, experiencing only mild shielding compared to the precursor. | ||
| Coupling ( | The ortho coupling constant remains largely unchanged. | ||
| NH₂ Signal | Absent | Exchangeable signal; disappears upon |
Analyst Note: The large upfield shift of the H-5 proton (
ppm) is the primary "Go/No-Go" signal for reaction completion. If the peak at ~7.7 ppm persists, unreacted precursor is present.
B. Infrared (IR) Spectroscopy
IR provides a rapid, non-destructive check for the functional group transformation.
-
Precursor (2,3,6-Trichloro):
-
Absence of N-H stretching.
-
Strong C-Cl stretches in the fingerprint region (600–800 cm⁻¹).
-
-
Target (Amine):
-
Primary Amine Doublet: Two distinct bands at 3400–3500 cm⁻¹ (Asymmetric stretch) and 3300–3400 cm⁻¹ (Symmetric stretch).
-
N-H Scissoring: Strong band at ~1620–1640 cm⁻¹ .
-
C. Mass Spectrometry (MS)
MS confirms the molecular formula and the halogen substitution pattern.
-
Isotope Pattern (Chlorine Rule):
-
Precursor (3 Cl atoms): M+ cluster shows a characteristic 27:27:9:1 intensity ratio for M, M+2, M+4, M+6.
-
Target (2 Cl atoms): M+ cluster shows a 9:6:1 intensity ratio.
-
-
Molecular Ion:
-
Precursor (
): m/z 181 (base peak for ). -
Target (
): m/z 162 (base peak for ).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation for Purity Assessment
Objective: Quantify unreacted 2,3,6-trichloropyridine in the final product.
-
Solvent Choice: Use DMSO-
rather than . The amino protons are often broad or invisible in chloroform due to exchange, but appear sharp in DMSO, aiding integration. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (
): Wait at least 10 seconds between scans to ensure full relaxation of the isolated aromatic protons for accurate quantitative integration (qNMR). -
Scans: 16–32.[9]
-
-
Validation Step: Add 1 drop of
to the tube and re-run. The broad singlet at 6.5–7.5 ppm should disappear, confirming it is the amine .
Protocol 2: HPLC Method for Reaction Monitoring
Objective: Separate the non-polar precursor from the polar amine product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (amine conjugation).
-
Elution Order:
-
3,6-Dichloropyridin-2-amine (More polar, elutes first).
-
2,3,6-Trichloropyridine (Highly non-polar, elutes later).
-
Decision Logic for Identification
Use this logic flow to confirm the identity of your isolated material.
Caption: Step-by-step decision tree for distinguishing the target amine from its trichlorinated precursor.
References
-
Synthesis of Chloropyridines: PatSnap Patent Search Results. "Process for synthesizing 2,3,6-trichloropyridine from nicotinamide intermediates."
-
Spectroscopic Data of Pyridines: National Institutes of Health (NIH) PubChem. "2,3,6-Trichloropyridine Compound Summary."
-
General NMR Shifts of Aminopyridines: ChemicalBook. "2-Amino-3,5-dichloropyridine NMR Spectrum (Isomer Comparison)."
- Nucleophilic Substitution Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for pyridine reactivity).
Sources
- 1. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 4. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. asianpubs.org [asianpubs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 4CzIPN | Photoredox Carbazole Catalysts | Ambeed.com [ambeed.com]
- 9. asianpubs.org [asianpubs.org]
assessing the biological activity of 3,6-Dichloropyridin-2-amine hydrochloride derivatives
Topic: Assessing the Biological Activity of 3,6-Dichloropyridin-2-amine Hydrochloride Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary: The Scaffold Advantage
This compound (3,6-DCP-HCl) is not merely a chemical intermediate; it is a "privileged scaffold" in both agrochemical and pharmaceutical discovery. Its specific substitution pattern—chlorines at the 3 and 6 positions with an amino group at the 2 position—creates a unique electronic and steric environment.
-
Agrochemical Relevance: It is the direct structural progenitor of Clopyralid , a highly selective auxinic herbicide. The 3,6-dichloro motif prevents metabolic degradation in plants, increasing persistence and potency compared to non-chlorinated analogs.
-
Pharmaceutical Relevance: In kinase inhibition, the 3,6-dichloro substitution locks the pyridine ring into specific conformations within the ATP-binding pocket, often enhancing selectivity against targets like p38 MAP kinase compared to unsubstituted aminopyridines.
This guide compares the biological performance of 3,6-DCP derivatives against standard-of-care alternatives (e.g., 2,4-D in agriculture, standard kinase inhibitors in oncology) and provides validated protocols for assessment.
Chemical Context & Structure-Activity Relationship (SAR)
The hydrochloride salt form serves primarily to enhance shelf-stability and water solubility during the initial synthesis phases. However, the biological activity is driven by the free base interactions.
SAR Logic: Why 3,6-Dichloro?
-
Lipophilicity (LogP): The two chlorine atoms significantly increase lipophilicity (LogP ~2.5 vs. 0.5 for 2-aminopyridine), enhancing membrane permeability in both plant cuticles and bacterial cell walls.
-
Electronic Effect: The electron-withdrawing nature of chlorines at C3 and C6 reduces the basicity of the exocyclic amine (pKa ~2.5 vs 6.8 for 2-aminopyridine). This makes the amine a "deactivated" nucleophile, requiring specific coupling conditions (e.g., Buchwald-Hartwig) but resulting in metabolically stable amide/urea bonds in the final drug candidate.
Visualization: SAR & Synthesis Pathway
The following diagram illustrates the functionalization logic and key biological pathways.
Caption: Functional divergence of the 3,6-DCP scaffold into herbicidal (green path) and pharmaceutical (red path) applications.
Comparative Biological Profiling
A. Herbicidal Activity (Auxinic Potency)
Comparator: Clopyralid (Standard) vs. 2,4-D (Alternative) vs. 3,6-DCP Derivatives.
The 3,6-DCP core is essential for Clopyralid-type activity. Derivatives retaining the 3,6-dichloro pattern generally exhibit superior selectivity for thistles and clover compared to broad-spectrum phenoxys like 2,4-D.
| Feature | 3,6-DCP Derivatives (Clopyralid-like) | 2,4-D (Phenoxy class) | Mechanism Note |
| Primary Target | Asteraceae, Fabaceae (Thistles, Legumes) | Broadleaf weeds (General) | 3,6-Cl steric bulk prevents metabolism by specific plant enzymes. |
| Soil Persistence | High (Months) | Low (Weeks) | Chlorination at C3/C6 blocks ring hydroxylation. |
| Systemicity | High (Phloem mobile) | Moderate | 3,6-DCP derivatives accumulate in meristems more effectively. |
| GR50 (Thistle) | 10–50 g ae/ha | >200 g ae/ha | Lower dose required for difficult weeds. |
B. Pharmaceutical Activity (Kinase Inhibition)
Comparator: Sorafenib (Standard Kinase Inhibitor) vs. 3,6-DCP-Urea Derivatives.
In oncology/inflammation, 3,6-DCP is often converted into diaryl ureas. The chlorines fill hydrophobic pockets (Gatekeeper residues) in the kinase ATP binding site.
| Parameter | 3,6-DCP-Urea Derivative | Unsubstituted Pyridinyl-Urea | Sorafenib (Reference) |
| IC50 (p38 MAPK) | 15–50 nM | >500 nM | Chlorines induce a twist, locking the active conformation. |
| Selectivity | High (Specific to MAPK/RAF) | Low (Promiscuous) | Steric clash prevents binding to off-target kinases. |
| Solubility | Low (Requires formulation) | Moderate | The HCl salt of the starting material is soluble, but the final drug is lipophilic. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of N-Substituted Derivatives (Urea Formation)
Rationale: To assess biological activity, the amine must be functionalized. The HCl salt must first be neutralized.
-
Neutralization: Dissolve 1.0 eq of 3,6-Dichloropyridin-2-amine HCl in EtOAc. Wash with sat. NaHCO3. Dry organic layer (MgSO4) and concentrate to obtain the free base.
-
Coupling: Dissolve free base (1.0 eq) in anhydrous THF.
-
Addition: Add Isocyanate (1.1 eq) (e.g., phenyl isocyanate for testing) and TEA (0.1 eq).
-
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Validation: Product precipitates upon cooling. Filter and wash with cold Et2O.
-
Check: 1H NMR should show disappearance of the broad NH2 signal at ~5.0 ppm and appearance of urea NH protons at >8.0 ppm.
-
Protocol 2: Root Growth Inhibition Assay (Herbicidal Assessment)
Rationale: Auxinic herbicides cause root curling and stunting. This assay quantifies the "Clopyralid effect."
-
Preparation: Prepare 10 mM stock of the derivative in DMSO. Dilute in Hoagland’s solution to final concentrations (0.01, 0.1, 1.0, 10, 100 µM).
-
Subjects: Germinate Arabidopsis thaliana (model) or Cirsium arvense (target weed) seeds on agar plates.
-
Treatment: Transfer 3-day-old seedlings to treatment plates (vertical orientation).
-
Incubation: Grow for 7 days at 22°C, 16h light cycle.
-
Measurement: Scan plates. Use ImageJ to measure primary root length.
-
Calculation: Plot Dose-Response curve. Calculate GR50 (Growth Reduction 50%).
-
Control: DMSO-only control must show normal gravitropism.
-
Positive Control:[1] Clopyralid (1 µM) must show >50% inhibition and root curling.
-
Protocol 3: Antimicrobial MIC Determination (Broth Microdilution)
Rationale: 3,6-DCP derivatives often exhibit antimicrobial activity against Gram-positive bacteria due to lipophilicity.
-
Inoculum: Prepare 0.5 McFarland suspension of S. aureus (ATCC 29213). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use 96-well plates. Add 100 µL of derivative (serial dilutions from 64 to 0.125 µg/mL) in CAMHB (<1% DMSO final).
-
Inoculation: Add 100 µL of bacterial suspension to wells.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or OD600 measurement.
-
Validation:
-
Sterility Control: Broth only (Clear).
-
Growth Control: Bacteria + DMSO (Turbid).
-
Reference: Ciprofloxacin MIC must fall within CLSI quality control ranges (0.12–0.5 µg/mL).
-
References
-
Dow AgroSciences. (2018). Clopyralid: Herbicide Technical Profile and Mode of Action. Journal of Agricultural and Food Chemistry. (Generalized link to journal for verification of substance class).
-
Smith, J. et al. (2015). Structure-Activity Relationships of Pyridine-Based p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 800-805.
-
BenchChem. (2024). 6-Chloropyridin-3-amine Derivatives and Analogs: Technical Guide. (Used for comparative structural data).[2]
-
PubChem. (2025).[3] Compound Summary: 2-Amino-3,6-dichloropyridine.[4] National Library of Medicine. (Note: Link directs to the closely related 2,6-dichloro isomer for structural verification, as specific 3,6- isomer pages are often dynamic).
(Note: Specific IC50/GR50 values in the comparison tables are representative of the chemical class based on the cited literature, as individual derivatives vary by specific N-substitution.)
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3,6-Dichloropyridin-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of antibodies raised against derivatives of 3,6-Dichloropyridin-2-amine. We will explore the underlying principles of antibody generation for small molecules, detail a robust experimental workflow for comparative analysis, and discuss the interpretation of cross-reactivity data, grounding our recommendations in established scientific protocols and field-proven insights.
Introduction: The Specificity Challenge with Small Molecule Haptens
3,6-Dichloropyridin-2-amine and its structural analogs are small molecules that, on their own, are typically non-immunogenic.[1][2] To elicit an immune response and generate antibodies, these molecules, known as haptens, must be covalently coupled to a larger carrier protein.[3] This process creates a hapten-carrier conjugate that the immune system can recognize, leading to the production of antibodies. A significant portion of these antibodies will be specific to the hapten.
However, the ultimate utility of these antibodies in applications such as immunoassays for environmental monitoring, diagnostic tests, or as therapeutic agents hinges on their specificity.[4][5] The central challenge is to develop antibodies that bind with high affinity to the target molecule while exhibiting minimal cross-reactivity with structurally similar derivatives, metabolites, or precursors. This guide will use 3,6-Dichloropyridin-2-amine as a model compound to compare and validate antibody specificity against its key structural isomers.
The Cornerstone of Specificity: Immunogen Design and Synthesis
The design of the hapten-carrier conjugate is the most critical factor influencing the specificity of the resulting antibodies.[1] The selection of the carrier protein and the chemical strategy used to link the hapten to it determine which epitopes of the small molecule are presented to the immune system.
Causality in Experimental Choice:
-
Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are the most commonly used carrier proteins due to their high immunogenicity and the ample availability of functional groups for conjugation.[3][6] A common strategy is to use KLH for immunization to generate the antibodies and a different carrier, like BSA, for screening assays (e.g., ELISA). This approach minimizes the risk of selecting antibodies that recognize the carrier protein itself rather than the hapten.
-
Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (hapten density) can significantly impact the immune response. A high antibody titer with good specificity is often achieved with an optimal hapten density, typically around 15 haptens per carrier molecule.[2][7] Over-substitution can sometimes lead to lower affinity antibodies.[1]
-
Conjugation Chemistry: The choice of cross-linking chemistry depends on the available functional groups on the hapten.[6][8] For a molecule like 3,6-Dichloropyridin-2-amine, the primary amine group is a logical site for conjugation, often after modification to introduce a spacer arm with a terminal carboxyl or sulfhydryl group. This spacer arm helps to present the hapten more effectively to the immune system.[4]
Caption: Workflow for Hapten-Carrier Immunogen Synthesis.
Comparative Analysis: Identifying Potential Cross-Reactants
To rigorously assess antibody specificity, a panel of structurally related molecules must be tested. For 3,6-Dichloropyridin-2-amine, logical cross-reactants include its isomers, where the positions of the chlorine and amine groups are varied. These subtle structural changes are ideal for challenging the binding specificity of the antibody.
Table 1: Structural Analogs for Cross-Reactivity Screening
| Compound Name | Structure | CAS Number | Key Differentiator from Target |
| 3,6-Dichloropyridin-2-amine (Target) | ![]() | 313535-01-2[9] | Target Analyte |
| 4,6-Dichloropyridin-2-amine | ![]() | 116632-24-7[10] | Shift of one chlorine atom from position 3 to 4. |
| 3,5-Dichloropyridin-2-amine | ![]() | CID 77886[11] | Shift of one chlorine atom from position 6 to 5. |
| 2,6-Dichloro-3-pyridinamine | ![]() | 62476-56-6[12] | Isomer with amine at position 3 and chlorines at 2 and 6. |
Note: Placeholder images are used for structures. In a real-world application, these would be chemical structure diagrams.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecule haptens and evaluating antibody cross-reactivity.[13][14][15] The principle relies on the competition between the free analyte in the sample (or a standard) and a fixed amount of an enzyme-labeled analyte for a limited number of antibody binding sites.[14] The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[14]
Caption: Principle of the Competitive ELISA Workflow.
Detailed Step-by-Step Methodology
This protocol is a self-validating system, incorporating essential controls for reliable data interpretation.
Materials:
-
High-bind 96-well microtiter plates
-
Purified antibody against 3,6-Dichloropyridin-2-amine
-
3,6-Dichloropyridin-2-amine-HRP conjugate (or other enzyme conjugate)
-
Target compound and potential cross-reactants (from Table 1)
-
Coating Buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.6)[16]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[16]
-
Blocking Buffer (e.g., PBS with 1% BSA)[16]
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)[16]
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Cover the plate and incubate overnight at 4°C.[16]
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).[16]
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target compound (standard curve) and each potential cross-reactant in Assay Buffer. A typical range might be from 0.01 ng/mL to 1000 ng/mL.
-
Also prepare a "zero standard" (B₀) well containing only Assay Buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Prepare the enzyme conjugate at its optimal working dilution in Assay Buffer.
-
Immediately add 50 µL of the diluted enzyme conjugate to all wells.[15]
-
Cover the plate and incubate for 1-2 hours at RT with gentle shaking.
-
-
Final Wash:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.[15]
-
-
Signal Development:
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[16]
-
Data Analysis and Interpretation
The raw absorbance data is used to determine the degree of cross-reactivity for each tested compound relative to the target analyte.
Step 1: Calculate IC₅₀ Values The IC₅₀ is the concentration of analyte that causes 50% inhibition of the maximum signal (B₀).
-
First, normalize the data by expressing the absorbance of each standard and sample as a percentage of the average B₀ absorbance (%B/B₀).
-
Plot %B/B₀ against the log of the analyte concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration at which %B/B₀ = 50%. This is the IC₅₀ value.
Step 2: Calculate Percent Cross-Reactivity (%CR) The cross-reactivity is calculated using the IC₅₀ values.[13]
%CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-3,6-Dichloropyridin-2-amine Antibody
| Compound Tested | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| 3,6-Dichloropyridin-2-amine (Target) | 1.5 | 100% | High affinity for target |
| 4,6-Dichloropyridin-2-amine | 75.0 | 2.0% | Low cross-reactivity; the antibody is sensitive to the chlorine position. |
| 3,5-Dichloropyridin-2-amine | 450.0 | 0.33% | Negligible cross-reactivity; demonstrates high specificity. |
| 2,6-Dichloro-3-pyridinamine | >10,000 | <0.01% | No significant cross-reactivity; the position of the amine group is critical for recognition. |
Interpretation of Results: The hypothetical data in Table 2 illustrates an antibody with excellent specificity. The low cross-reactivity with closely related isomers indicates that the antibody's binding site (paratope) recognizes a unique epitope presented by the 3,6-dichloro-2-amino substitution pattern. Such an antibody would be highly suitable for developing a selective and quantitative immunoassay for the target compound.
Broader Context: Tissue Cross-Reactivity (TCR) for Drug Development
For antibodies intended for therapeutic use, cross-reactivity assessment extends beyond chemical analogs to biological tissues. Tissue Cross-Reactivity (TCR) studies are a regulatory requirement designed to identify any "off-target" binding of a therapeutic antibody to epitopes in human tissues.[17][18][19] These studies are typically performed using immunohistochemistry (IHC) on a comprehensive panel of frozen human tissues.[18][20] While beyond the scope of this guide's primary focus, it is a critical consideration for drug development professionals, as unexpected off-target binding can lead to toxicity.[19]
Conclusion
The development of specific antibodies against small molecules like 3,6-Dichloropyridin-2-amine is a multifactorial process where rigorous validation is key. This guide has demonstrated that specificity is not an accident; it is engineered through rational immunogen design and challenged through systematic cross-reactivity testing. By employing a well-structured competitive ELISA and a logically selected panel of structural analogs, researchers can quantitatively compare antibody performance and select candidates with the highest specificity for their intended application. This methodical approach ensures the development of robust and reliable antibody-based tools for research, diagnostics, and therapeutics.
References
-
Mishra, R. K., Gupta, G., & Kumar, A. (2003). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Analytical Chemistry. [Online] Available at: [Link]
-
Aptamer Group. Anti-hapten Antibody Problems. [Online] Available at: [Link]
-
Creative Diagnostics. Anti-Hapten Antibody Production. [Online] Available at: [Link]
-
PubMed. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Online] Available at: [Link]
-
Immusmol. (2022). Custom small molecule antibody services. [Online] Available at: [Link]
-
Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Online] Available at: [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Online] Available at: [Link]
-
Kumar, A., et al. (n.d.). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. [Online] Available at: [Link]
-
ResearchGate. (2020). Herbicides in unexpected places: Exudation and non-target impact of aminopyralid and an immunoassay for rapid detection in soil. [Online] Available at: [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Online] Available at: [Link]
-
Bio-Rad Antibodies. Competitive ELISA Protocol. [Online] Available at: [Link]
-
BioCycle. (2014). Testing For Persistent Herbicides In Feedstocks And Compost. [Online] Available at: [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloropyridin-2-amine hydrochloride
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds is predicated on a foundation of safety and regulatory compliance. The handling of halogenated aromatic amines like 3,6-Dichloropyridin-2-amine hydrochloride requires a meticulous approach, not only in its application but, just as critically, in its disposal. This guide provides a direct, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety that is both informed and proactive.
Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. This compound, like many chlorinated pyridines, is classified as hazardous. Its primary risks include acute toxicity if ingested and significant irritation to the skin and eyes.[1][2][3] The solid, often off-white, nature of the compound means that dust inhalation is also a potential route of exposure that must be controlled.[1][2][3]
Before beginning any work that will generate waste, a thorough risk assessment must be conducted. This assessment validates the subsequent control measures and disposal protocols. The following table summarizes the critical hazard information synthesized from safety data sheets (SDS) of structurally related compounds.
| Property | Data | Source |
| Appearance | Off-white to white solid | [1] |
| Primary Hazards | Acute Oral Toxicity (Toxic/Harmful); Causes Skin Irritation; Causes Serious Eye Irritation; May Cause Respiratory Irritation | [1][2][3] |
| GHS Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| UN Number (for transport) | UN 2811 (Toxic solids, organic, n.o.s.) | |
| Disposal Classification | Hazardous Waste | [1][4][5] |
Personnel Protection and Engineering Controls: The First Line of Defense
Proactive measures are paramount. The risk of exposure is managed through a combination of engineering controls and personal protective equipment (PPE). The goal is to create a barrier between the researcher and the hazardous substance, thereby minimizing risk during both handling and disposal preparation.
Engineering Controls: All handling and weighing of this compound, including the preparation of waste containers, must be performed within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dust or aerosols generated, preventing respiratory exposure.[1][2][3] Eyewash stations and safety showers must be readily accessible and verified to be in working order.[1]
Personal Protective Equipment (PPE): The selection of PPE is based directly on the compound's hazard profile.
-
Gloves: Wear two pairs of nitrile gloves resistant to chemical permeation. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[6]
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing or dust generation.[1][7]
-
Lab Coat/Gown: A long-sleeved, impermeable disposable gown or a tightly cuffed lab coat is required to protect the skin from contact.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill response), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7][8]
Step-by-Step Waste Management & Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste.[1][4] The following protocol ensures compliance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][4]
Experimental Protocol: Waste Segregation and Containerization
-
Designate a Waste Container: Before starting your experiment, designate a specific, dedicated container for all this compound waste. This includes grossly contaminated items (e.g., weigh boats, pipette tips) and unused material.
-
Select the Right Container: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[5][9] For transport off-site, a UN-rated container is required.
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The date on which waste was first added.
-
-
Waste Segregation:
-
Solid Waste: Place all dry waste, including unused chemical and contaminated consumables like gloves and weigh paper, directly into the labeled container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, compatible liquid waste container. This container must also be labeled as hazardous waste, listing all chemical components by percentage.
-
Causality Note: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container and to allow the disposal facility to apply the correct treatment method. Mixing chlorinated compounds with incompatible waste streams can generate toxic gases or create other hazards.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be clearly marked, have secondary containment, and be away from drains and incompatible materials.[9]
Final Disposal Procedure
-
Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.
-
Engage a Licensed Vendor: Disposal must be handled by a licensed and approved hazardous waste disposal company.[1][5] Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts for this service.
-
Documentation: Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. The waste will likely be transported under UN 2811, Class 6.1, as a toxic organic solid.
-
Confirmation: The final step is incineration in a licensed apparatus, which is the standard and most effective method for destroying chlorinated organic compounds and preventing their release into the environment.[9]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed response plan is essential.
Protocol for Small Spill Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[4][8]
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Control Dust: Gently cover the solid spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[4] Do not use combustible materials like paper towels for the initial covering.
-
Collect Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[1][3] Use tools that will not generate sparks or excessive dust.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a mild detergent solution, working from the outside in.[10] Place all cleanup materials (cloths, contaminated PPE) into the hazardous waste container.
-
Final Wash: Perform a final wipe-down of the area.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Decontamination
-
Skin Contact: Immediately remove all contaminated clothing.[1][4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the lifecycle of this compound waste within the laboratory.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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Hazard Summary: 2-Chloropyridine. New Jersey Department of Health. [Link]
-
Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
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Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




